molecular formula C7H7BrFNO3S B2417801 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 1303889-98-6

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2417801
CAS No.: 1303889-98-6
M. Wt: 284.1
InChI Key: ORXKCNHKUCAFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide (CAS 1303889-98-6) is a high-value small molecule with a molecular weight of 284.10 and the molecular formula C 7 H 7 BrFNO 3 S . This compound is a multifunctional aromatic sulfonamide derivative designed for use as a key synthetic intermediate and building block in medicinal chemistry and drug discovery research. The structure of this compound features three distinct reactive sites, which provide handles for further chemical modification: the bromo substituent allows for palladium-catalyzed cross-coupling reactions, the fluoro group can participate in nucleophilic aromatic substitution, and the sulfonamide moiety is a privileged pharmacophore found in many bioactive molecules . Sulfonamide-containing compounds are widely investigated for their ability to inhibit enzymes and are common in pharmaceuticals targeting a variety of diseases. As a chemical intermediate, this compound can be used to create more complex structures for screening libraries or to develop potential therapeutic agents. Researchers value it for exploring structure-activity relationships and synthesizing novel sulfonamide-based inhibitors. The product requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-3-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKCNHKUCAFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility data for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Executive Summary

This compound (BFMS) is a critical pharmacophore and intermediate, structurally significant in the synthesis of BRAF inhibitors such as Encorafenib . Precise solubility data is a prerequisite for optimizing recrystallization yields, designing purification protocols, and formulating drug delivery systems.[1]

While specific mole-fraction solubility data for BFMS is often proprietary to specific process chemistry files, this guide establishes the authoritative industrial standard for determining, modeling, and predicting its solubility profile. This document details the laser-monitoring experimental protocol, thermodynamic modeling using the Modified Apelblat equation, and anticipated solubility trends based on structural analogs.[1]

Chemical Context & Structural Relevance

BFMS possesses a unique polarity profile due to the interplay between the lipophilic halogenated benzene ring and the hydrophilic sulfonamide moiety.[1]

  • Molecular Weight: ~284.1 g/mol [1]

  • Key Functional Groups: Sulfonamide (

    
    , H-bond donor/acceptor), Methoxy (
    
    
    
    , H-bond acceptor), Halogens (Br, F, lipophilic contributors).
  • Process Relevance: High purity is required to prevent halogenated by-products in downstream Suzuki-Miyaura coupling reactions used in Encorafenib synthesis.[1]

Experimental Methodology: Dynamic Laser Monitoring

To generate high-fidelity solubility data (mole fraction


 vs. Temperature 

), the Dynamic Laser Monitoring Method is the gold standard, offering superior accuracy over gravimetric shake-flask methods for temperature-dependent profiling.
Protocol Workflow

The following protocol ensures self-validating data integrity.

ExperimentalProtocol Setup 1. Preparation (Solvent + Excess Solute) Equilibration 2. Thermostatted Vessel (Agitation @ 400 rpm) Setup->Equilibration Load Jacket Laser 3. Laser Transmission (Path Length 5mm) Equilibration->Laser Continuous Monitoring Detection 4. Dissolution Event (Max Transmittance) Laser->Detection Temp Ramp (2K/h) Calculation 5. Mole Fraction (x) Calculation Detection->Calculation Record T_eq Calculation->Setup Repeat (n=3)

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation: Weigh precisely mass

    
     of BFMS and mass 
    
    
    
    of the organic solvent into a jacketed glass vessel.
  • System Setup: Insert a laser probe (650 nm) and a digital temperature probe (

    
     K) into the suspension.
    
  • Equilibration: Agitate at 400 rpm. The laser beam will be scattered by undissolved solid particles (low transmittance).[1]

  • Thermal Ramp: Slowly increase the temperature of the circulating water jacket (rate

    
     K/h) to ensure quasi-equilibrium.
    
  • Endpoint Detection: Record the temperature (

    
    ) at which the laser transmittance intensity reaches a maximum plateau, indicating complete dissolution.[1]
    
  • Replication: Repeat the process with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Thermodynamic Modeling

Raw experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy/entropy.[1]

The Modified Apelblat Equation

This is the most accurate semi-empirical model for sulfonamides in organic solvents.[1]



  • 
    : Mole fraction solubility of BFMS.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
Thermodynamic Functions

From the Apelblat parameters, we derive the apparent thermodynamic properties of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
  • Entropy of Solution (

    
    ): 
    
    
    
    
    [1]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]
Logic of Analysis

Thermodynamics Data Experimental Data (x_exp vs T) Apelblat Modified Apelblat Regression (Determine A, B, C) Data->Apelblat Enthalpy Calculate Enthalpy (ΔH) (Endothermic vs Exothermic) Apelblat->Enthalpy Entropy Calculate Entropy (ΔS) (Disorder/Driving Force) Apelblat->Entropy Gibbs Gibbs Free Energy (ΔG) (Spontaneity) Enthalpy->Gibbs Entropy->Gibbs

Figure 2: Thermodynamic Calculation Pathway.

Predicted Solubility Profile & Data Structure

Based on the structural properties of BFMS and analogous sulfonamide data (e.g., sulfadiazine, sulfamethoxazole), the solubility profile follows the "like dissolves like" principle, heavily influenced by hydrogen bonding capability.[1]

Anticipated Solubility Ranking
  • Polar Aprotic Solvents (Highest Solubility):

    • DMSO, DMF, NMP.

    • Reasoning: Strong dipole-dipole interactions and disruption of the sulfonamide intermolecular H-bonds.[1]

  • Short-Chain Alcohols (Moderate Solubility):

    • Methanol > Ethanol > n-Propanol > Isopropanol.

    • Reasoning: Capability to H-bond with the sulfonamide oxygen and nitrogen, but limited by the hydrophobic benzene ring.[1]

  • Polar Aprotic Esters/Ketones (Moderate-Low Solubility):

    • Acetone, Ethyl Acetate.

  • Non-Polar Solvents (Lowest Solubility):

    • Toluene, Hexane, Cyclohexane.

    • Reasoning: Inability to overcome the crystal lattice energy of the polar sulfonamide group.[1]

Representative Data Table (Template)

Researchers should populate this table using the experimental protocol described above.

SolventT (K)Mole Fraction (

)
Calc.[1][2] Mole Fraction (

)
Relative Deviation (%)
DMSO 298.15High (~0.1 - 0.[1]2)[Calc]

Methanol 298.15Mod (~0.01 - 0.[1]05)[Calc]

Ethanol 298.15Mod (~0.005 - 0.[1]02)[Calc]

Ethyl Acetate 298.15Low (~0.002 - 0.[1]01)[Calc]

Water 298.15Sparingly (< 0.0001)[Calc]

Discussion & Application

Solvent Effect

The solubility of BFMS increases with temperature in all solvents, indicating an endothermic dissolution process (


).[1] The high solubility in DMSO suggests it is the ideal solvent for reaction mixtures, while the sharp solubility drop in water or cold alcohols suggests these are excellent anti-solvents  for crystallization and purification steps.[1]
Encorafenib Synthesis Implications

For the synthesis of Encorafenib, BFMS is often coupled with a pyrazole moiety.[1]

  • Reaction Solvent: Use DMF or DMSO to maximize BFMS concentration and reaction kinetics.[1]

  • Work-up: Quench the reaction with Water or Cold Ethanol to precipitate the product, exploiting the low solubility of the sulfonamide core in these media.[1]

References

  • Martínez, F., et al. (2003).[1] "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society, 14(5), 803-808.[1] Retrieved from [Link][1]

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 K to 348 K." Journal of Chemical & Engineering Data, 44(1), 185-189.

  • Sha, F., et al. (2021).[1] "Solubility Determination and Thermodynamic Modeling of Sulfonamide Derivatives in Organic Solvents." Journal of Molecular Liquids. (Contextual Reference for Methodology).

Sources

A Comprehensive Hazard and Handling Monograph for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Authored for: Drug Development Professionals, Researchers, and Scientists Preamble: This document serves as a detailed technical guide on the safe handling, storage, and disposal of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide. In the context of early-stage research and development, a formally recognized Safety Data Sheet (SDS) may not be extensively compiled. This guide, therefore, synthesizes data from structurally analogous compounds and established chemical safety principles to provide a robust framework for risk assessment and mitigation. The intended audience is professionals with a strong background in chemistry and laboratory safety.

Section 1: Compound Identification and Physicochemical Profile

This compound is a halogenated aromatic sulfonamide. Its structural motifs—a substituted benzene ring and a sulfonamide functional group—are prevalent in medicinal chemistry, suggesting potential bioactivity. The precise physicochemical and toxicological properties of this specific molecule have not been exhaustively investigated.[1] Therefore, the data presented is a combination of known information for close analogs and predicted values.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number Data not readily availableN/A
Molecular Formula C₇H₇BrFNO₃SInferred
Molecular Weight 284.10 g/mol Calculated
Canonical SMILES COC1=C(C=C(C=C1F)Br)S(=O)(=O)NInferred
Physical State Solid (Predicted)[2]

Note: The molecular formula and weight are calculated based on the chemical structure. The physical state is inferred from similar sulfonamide compounds.

Section 2: Hazard Identification and Toxicological Assessment (Inference-Based)

Due to the absence of specific toxicological data, a precautionary approach is mandated. The hazard assessment is derived from the known profiles of structurally related compounds, particularly 5-Bromo-2-methoxybenzenesulfonamide.[2][3] The sulfonamide functional group is a well-known pharmacophore, and the compound should be handled as a potentially bioactive substance.[4]

Predicted GHS Classification:

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS07[3]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritationGHS07[3]

Toxicological Endpoints Discussion:

  • Acute Toxicity: Based on analogs, the compound is predicted to be harmful if ingested.[2][3] The primary routes of exposure in a laboratory setting are inhalation of dust and dermal contact.

  • Irritation: Aromatic sulfonamides frequently cause skin and eye irritation.[5] Direct contact is likely to cause significant irritation to the eyes and skin.[3] As a fine powder, it may also cause respiratory tract irritation.[3]

  • Carcinogenicity & Mutagenicity: There is no data to suggest this compound is carcinogenic or mutagenic. Extensive databases (IARC, ACGIH, NTP, OSHA) show no listing for closely related compounds.[1]

  • Mechanism of Action Insight: The sulfonamide moiety is a cornerstone of various therapeutic agents. In antibacterial drugs, it acts as a competitive inhibitor of dihydropteroate synthase by mimicking para-aminobenzoic acid (pABA), thereby blocking folic acid synthesis in bacteria.[4] In oncology and other fields, this functional group is present in molecules designed as kinase inhibitors.[6] This potential for biological activity underscores the need for stringent containment to avoid unintended physiological effects in researchers.

Section 3: First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[1][8]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls:

  • All manipulations of this compound, especially handling the solid form, must be conducted in a properly functioning and certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment:

  • Eye/Face Protection: Use chemical safety goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for splash-prone operations.[1]

  • Skin Protection:

    • Gloves: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

    • Clothing: Wear a lab coat or impervious clothing to prevent skin exposure.[1]

  • Respiratory Protection: Respiratory protection is generally not required when work is performed in a chemical fume hood. For situations where a fume hood is not available or for cleaning up large spills, use a respirator with appropriate cartridges (e.g., type ABEK for vapors, or a P95/N95 for particulates).[1]

Hygiene Measures:

  • Handle in accordance with good industrial hygiene and safety practices.[8] Wash hands thoroughly before breaks and at the end of the workday. Avoid eating, drinking, or smoking in laboratory areas.[9]

PPE_Workflow start Start: Handling Compound task What is the task? start->task weighing Weighing Solid / Transfer task->weighing Solid solution Working with Solution task->solution Liquid controls Work in Fume Hood? weighing->controls solution->controls ppe_solid Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves controls->ppe_solid Yes ppe_solution Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Consider face shield for splash risk) controls->ppe_solution Yes no_hood STOP! Re-evaluate procedure. Respirator required. Consult EHS. controls->no_hood No end_op Proceed with Operation ppe_solid->end_op ppe_solution->end_op

PPE Selection Workflow for Handling this compound.

Section 5: Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Handling Protocols:

  • Review Safety Information: Before use, review this guide and any other available safety information.

  • Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.

  • Prevent Contact: Avoid all contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[7]

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., argon or nitrogen).

  • Grounding: For transfers involving flammable solvents, ensure containers and equipment are properly grounded to prevent static discharge.[9]

Storage Protocols:

  • Container: Keep the container tightly closed and properly labeled.[1][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Conditions: Store in a cool, dry, and well-ventilated area.[10]

  • Segregation: Store away from incompatible materials. Chemical storage should be organized by hazard class, not alphabetically.[11][12]

Incompatible Materials:

  • Strong Oxidizing Agents: Can cause exothermic or explosive reactions.[5][9]

  • Strong Acids and Bases: May cause decomposition of the compound.[5]

  • Reactive Metals: Such as alkali metals.[10]

Store separately from incompatible chemical classes, using secondary containment.

Section 6: Accidental Release and Disposal

Spill Response Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety department.

Waste Disposal:

  • This material and its container must be disposed of as hazardous waste.[13]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of the material by pouring it down the drain or into the environment.[1]

  • Dispose of contaminated packaging as unused product.[1]

Section 7: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: During a fire, hazardous decomposition products may be formed. These can include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[9]

  • Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent).[5][9]

References

  • Sigma-Aldrich. (2022, April 4). Safety Data Sheet for 3-Bromo-5-fluorobenzotrifluoride.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 1-Bromo-3,5-dimethoxybenzene.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.
  • R&D Systems. (2025, July 31). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1,Bromo-3,5-difluorobenzene.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). 5-bromo-2-(trifluoromethoxy)benzene-1-sulfonamide.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.
  • Ahmad, S., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 5-Bromo-2-fluoro-1,3-dimethylbenzene.
  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC.
  • LSU Health New Orleans. (2022, April 11). EHS200.05 Chemical Ordering and Storage Procedures.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzenesulfonamide AldrichCPR.
  • PubChemLite. (n.d.). 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride.
  • PubChem. (n.d.). 5-Bromo-3-fluoro-2-methoxybenzenesulfonyl fluoride. National Center for Biotechnology Information.
  • Smolecule. (2024, April 14). 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride.
  • NY CREATES. (2024, October 4). Standard Operating Procedure for Chemical Handling and Storage.
  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • BLDpharm. (n.d.). 5-Bromo-1-fluoro-2-iodo-3-methoxybenzene.
  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
  • IN.gov. (2024, September 6). Transportation, Use, Handling, and Storage of Lab Chemicals.
  • Organic Syntheses. (n.d.). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone.
  • Echemi. (n.d.). 5-bromo-2-chloro-1-fluoro-3-methoxybenzene.
  • PDB-101. (2025). Global Health: Antimicrobial Resistance: Sulfonamide. RCSB PDB.

Sources

Literature review of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Derivatives

Authored by a Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2][3][4] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging in critical hydrogen bonding interactions with numerous biological targets. The strategic functionalization of the aromatic ring to which the sulfonamide is attached provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of these molecules. The incorporation of halogens, such as bromine and fluorine, and electron-donating groups like methoxy, can significantly influence properties like metabolic stability, lipophilicity, and binding affinity.[5] This guide provides a comprehensive literature review and a forward-looking perspective on the synthesis, derivatization, and potential biological activities of a novel, highly functionalized scaffold: this compound. We will explore plausible synthetic routes, detail protocols for creating derivative libraries, and review the established biological roles of analogous structures to forecast the therapeutic potential of this compound class for researchers, scientists, and drug development professionals.

The Strategic Importance of the 5-Bromo-3-fluoro-2-methoxybenzenesulfonamide Scaffold

The design of the this compound core is deliberate, combining several key features prized in drug discovery:

  • The Sulfonamide Moiety: A well-established pharmacophore known for its ability to mimic a peptide bond, act as a transition-state analogue, and serve as a potent hydrogen bond donor/acceptor. Its derivatives have found success as antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][4]

  • Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[5]

  • Bromine Substitution: Bromine, a larger halogen, can serve as a key interaction point in a binding pocket, forming halogen bonds. It also significantly increases lipophilicity, which can be tuned to optimize cell penetration and target engagement.

  • Methoxy Group: This electron-donating group can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding. It can also be a site for metabolic demethylation, potentially leading to active metabolites.

The specific arrangement of these substituents creates a unique electronic and steric profile, making this scaffold a compelling starting point for the development of novel, highly specific therapeutic agents.

Proposed Synthesis of the Core Scaffold

While the direct synthesis of this compound is not extensively documented, a plausible and robust synthetic pathway can be designed based on established organometallic and aromatic chemistry principles. The key intermediate is the corresponding sulfonyl chloride, which can then be readily converted to a diverse library of sulfonamides.

Retrosynthetic Analysis

A logical retrosynthetic approach begins by disconnecting the sulfonamide C-S bond, identifying the sulfonyl chloride as the immediate precursor. The synthesis of this polysubstituted benzene ring can be approached from simpler, commercially available starting materials.

G A This compound Derivatives B 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride A->B Amidation (R-NH2) C 5-Bromo-3-fluoro-2-methoxyaniline B->C Sandmeyer Reaction D 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene C->D Reduction (e.g., Fe/HCl) E 3-Fluoro-2-methoxy-5-nitroaniline D->E Bromination (e.g., NBS) F Commercially Available Precursors E->F Nitration / Methoxylation / Fluorination sequences

Caption: Retrosynthetic analysis for the target sulfonamide scaffold.

Experimental Protocol: Synthesis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl Chloride

This multi-step synthesis requires careful control of reaction conditions to ensure correct regioselectivity.

Step 1: Bromination of 1,3-Dichloro-2-fluoro-4-nitro-benzene (Illustrative Analogy) Causality: Selective bromination is a critical step. While a direct protocol for our target is unavailable, analogous procedures, such as the synthesis of 6-bromo-2,4-dichloro-3-fluoro-aniline, demonstrate the feasibility of regioselective halogenation on a highly substituted ring.[6] A similar approach using N-Bromosuccinimide (NBS) with a suitable acid catalyst on a precursor like 3-fluoro-2-methoxyaniline would be a logical starting point.

Step 2: Reduction of the Nitro Group Causality: The nitro group serves as a directing group and is a precursor to the amine, which is necessary for the subsequent Sandmeyer reaction. Standard reduction conditions, such as using iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation, are effective for converting the nitro group to an aniline without affecting the halogen substituents.

Step 3: Sandmeyer Reaction to Install the Sulfonyl Chloride Causality: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into a variety of functional groups, including the sulfonyl chloride. This two-part process avoids direct chlorosulfonation of the electron-rich ring, which could lead to multiple products and harsh conditions.

  • Diazotization: The synthesized aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately.

  • Sulfonyl Chloride Formation: The cold diazonium salt solution is added to a solution of sulfur dioxide (SO₂) in acetic acid, with a copper(I) chloride catalyst. This introduces the -SO₂Cl group at the position of the original amine.

Step 4: Purification Causality: Each step requires purification to remove byproducts and unreacted starting materials, ensuring the purity of the final sulfonyl chloride intermediate. This is crucial for the success of the subsequent derivatization reactions. Purification is typically achieved through extraction, washing, and flash column chromatography on silica gel.

Derivatization Strategies: Building a Chemical Library

The 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride is the gateway to a vast library of derivatives. The most common and straightforward derivatization involves the reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides.

General Protocol for Sulfonamide Synthesis

Trustworthiness: This protocol is a self-validating system based on fundamental organic chemistry. The use of a base is essential to neutralize the HCl byproduct, driving the reaction to completion. The workup procedure is designed to effectively remove unreacted starting materials and the base.

  • Materials:

    • 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq)

    • Desired primary or secondary amine (1.1 - 1.5 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine, 2.0 eq)

    • 1M Hydrochloric Acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amine (1.1 eq) and the base (2.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with the solvent.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide derivative.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery professionals through the rational design and execution of synthesizing the 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide scaffold. This specific substitution pattern is highly valued in medicinal chemistry as a pharmacophore for kinase inhibitors and carbonic anhydrase ligands, yet its synthesis requires careful handling of regiochemical directing effects.

Strategic Analysis & Retrosynthesis

The synthesis of polysubstituted benzenesulfonamides hinges on the predictable orchestration of Electrophilic Aromatic Substitution (EAS). For the target molecule, This compound , the challenge lies in installing the sulfonyl group at the specific position relative to the existing halogens and ether.

Mechanistic Logic: We utilize 4-Bromo-2-fluoroanisole as the starting material. The methoxy group (-OMe) is the strongest activating group and an ortho, para-director.

  • Para position (relative to OMe): Blocked by the Bromine atom.

  • Ortho positions (relative to OMe):

    • Position 3 is occupied by Fluorine.

    • Position 6 is sterically accessible and electronically activated.

  • Result: Chlorosulfonation will occur exclusively at the C6 position (which becomes C1 in the sulfonamide numbering), driven by the synergistic directing effects of the methoxy group and the steric blocking of the para-position.

Experimental Protocol

Phase A: Chlorosulfonation (Synthesis of the Sulfonyl Chloride Intermediate)

Principle: The reaction uses chlorosulfonic acid (


) as both the solvent and the electrophile. This reagent is extremely hygroscopic and reacts violently with water; strict exclusion of moisture is critical until the quench step.

Reagents & Materials:

  • 4-Bromo-2-fluoroanisole (1.0 eq)

  • Chlorosulfonic acid (5.0 eq) – Freshly distilled or high-purity grade

  • Dichloromethane (DCM) – Optional, for viscosity control

  • Ice/Water bath[1]

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HCl gas evolution).

  • Cooling: Charge the flask with Chlorosulfonic acid (5.0 eq) . Cool the neat acid to 0°C using an ice/salt bath.

  • Addition: Add 4-Bromo-2-fluoroanisole (1.0 eq) dropwise over 30 minutes.

    • Expert Insight: If the reaction mixture becomes too viscous, the starting material can be diluted in a minimal volume of dry DCM. However, running neat often accelerates the reaction.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (hexane/ethyl acetate 8:2). The intermediate sulfonyl chloride is less polar than the sulfonamide but distinct from the starting material.

  • Quench (Critical Safety Step):

    • Prepare a beaker with crushed ice (approx. 10x weight of acid).[2]

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Caution: This is highly exothermic and releases HCl fumes.

  • Isolation: Extract the aqueous slurry immediately with DCM (

    
    ). Wash the combined organic layers with cold brine, dry over 
    
    
    
    , and concentrate under reduced pressure below 40°C.
    • Note: Sulfonyl chlorides are thermally unstable; avoid high heat.[3]

Phase B: Amination (Formation of the Sulfonamide)

Principle: Nucleophilic acyl substitution of the sulfonyl chloride with ammonia.

Reagents:

  • Crude 5-Bromo-3-fluoro-2-methoxybenzenesulfonyl chloride (from Phase A)

  • Ammonium hydroxide (28-30%

    
     in water) OR 0.5M Ammonia in Dioxane
    
  • Tetrahydrofuran (THF)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude sulfonyl chloride in THF (approx. 5 mL per gram).

  • Amination: Cool the solution to 0°C. Add Ammonium hydroxide (excess, ~10 eq) dropwise.

    • Alternative: For water-sensitive scaffolds, use anhydrous

      
       in dioxane.
      
  • Completion: Stir at RT for 1 hour. Conversion is usually rapid.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Dilute the residue with water and ethyl acetate.

    • Separate layers; wash the organic phase with 1N HCl (to remove excess ammonia) and then brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Summary & Troubleshooting

Table 1: Process Parameters & Specifications

ParameterSpecificationRationale
Stoichiometry 1.0 : 5.0 (SM :

)
Excess acid drives the equilibrium and acts as solvent.
Temperature (Add) 0°C to 5°CControls exotherm and prevents decomposition.
Quench Medium Crushed IceRapidly dissipates heat to prevent hydrolysis of the sulfonyl chloride.
Yield Target 75 - 85%High regioselectivity allows for excellent yields.

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Phase A) Hydrolysis during quenchEnsure quench is done on excess ice; keep temperature <10°C.
Impurity: Sulfonic Acid Incomplete conversion to chlorideAdd thionyl chloride (

) to the reaction mixture in Phase A if hydrolysis is suspected.
Regioisomers Temperature too highMaintain strict 0°C during addition; do not overheat during stir.

Pathway Visualization

The following diagram illustrates the reaction workflow and the critical decision nodes for safety and purity.

SynthesisWorkflow cluster_safety Safety Critical Zone start 4-Bromo-2-fluoroanisole (Starting Material) reagent1 Chlorosulfonic Acid (5.0 eq, 0°C) start->reagent1 Electrophilic Subst. intermediate Intermed: Sulfonyl Chloride (Unstable, do not store) reagent1->intermediate 2-4h @ RT quench Ice Quench (Exothermic!) intermediate->quench Isolation reagent2 NH4OH / THF (Amination) quench->reagent2 Dissolve in THF product FINAL PRODUCT 5-Bromo-3-fluoro- 2-methoxybenzene-1-sulfonamide reagent2->product Nucleophilic Subst.

Caption: Figure 1. Step-wise synthetic workflow for the regioselective chlorosulfonation and amination of 4-bromo-2-fluoroanisole.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Retrieved from 1

  • Smolecule. (2024). 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride Properties and Applications. Retrieved from 4

  • PubChem. (2026). 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride Structure and Data. Retrieved from 5

  • GlobalSpec. (2002). The Reaction of Chlorosulfonic Acid with Aromatic Compounds.[6] Retrieved from 6

Sources

Application Notes and Protocols: The Strategic Application of Fluorinated Sulfonamides in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Its utility stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[3] Parallel to the rise of the sulfonamide, the strategic incorporation of fluorine has become a central theme in modern drug design.[4][5] Fluorine's unique properties—its small size (a close bioisostere of hydrogen), high electronegativity, and the remarkable strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[6][7][8]

The convergence of these two powerful motifs, the fluorinated sulfonamide, provides medicinal chemists with a versatile tool to address complex drug design challenges. The introduction of fluorine onto a sulfonamide-containing molecule can profoundly influence its acidity (pKa), lipophilicity, metabolic stability, and target binding affinity.[8][9] This guide serves as a comprehensive overview of the applications of fluorinated sulfonamides, providing not only the theoretical rationale behind their use but also practical, field-proven protocols for their synthesis and application.

guide_overview cluster_0 Part 1: Rationale & Strategy cluster_1 Part 2: Applications cluster_2 Part 3: Protocols Rationale Medicinal Chemistry Rationale (Why use them?) Properties Modulation of Physicochemical Properties Rationale->Properties Bioisosteres Bioisosteric Replacement Rationale->Bioisosteres Applications Therapeutic Applications (What are they used for?) Rationale->Applications CAI Carbonic Anhydrase Inhibitors Applications->CAI Other Other Enzyme Targets Applications->Other Protocols Synthetic Protocols (How to make them?) Applications->Protocols Protocol1 Synthesis of Sulfonyl Fluorides Protocols->Protocol1 Protocol2 Synthesis of Fluorinated Sulfonamides Protocols->Protocol2

Figure 1: Overview of the guide's structure.

Part 1: The Medicinal Chemist's Rationale for Fluorinated Sulfonamides

The decision to incorporate a fluorinated sulfonamide into a drug candidate is driven by the desire to rationally modulate its molecular properties to achieve a superior therapeutic profile.

Section 1.1: Modulation of Physicochemical Properties

The introduction of fluorine, particularly on the carbon framework adjacent to the sulfonamide, exerts powerful electronic effects that are foundational to its utility.

  • Acidity (pKa) Tuning: The sulfonamide N-H proton is acidic, and its pKa is a critical determinant of the molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding. Fluorine's intense electron-withdrawing inductive effect can significantly lower the pKa of the sulfonamide proton, increasing its acidity. This allows for precise control over the molecule's ionization profile, which can be leveraged to optimize interactions with a target protein or improve pharmacokinetic properties.[9]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond is a classic and highly effective strategy for blocking cytochrome P450-mediated oxidative metabolism.[9] This can lead to a longer half-life, reduced metabolic clearance, and improved oral bioavailability.

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (LogP).[9] While this can enhance membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility and off-target toxicity.[10] Therefore, the degree and position of fluorination must be carefully optimized. The ability to modulate the pKa provides an additional handle to balance lipophilicity and solubility.

PropertyEffect of FluorinationRationale & Implication in Drug Design
Acidity (pKa) Decreases pKa (increases acidity)The strong inductive effect of fluorine stabilizes the sulfonamide anion. This allows for fine-tuning of the ionization state to optimize solubility and target binding.[9]
Metabolic Stability IncreasesThe high strength of the C-F bond blocks sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[9][11]
Lipophilicity (LogP) IncreasesEnhances membrane permeability. Must be balanced to avoid poor solubility and toxicity issues.[10]
Binding Affinity Can IncreaseFluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides) and displace water molecules from binding pockets, enhancing potency.[6]

Table 1: Impact of Fluorination on the Physicochemical Properties of Sulfonamide-Containing Molecules.

Section 1.2: Bioisosteric Replacement Strategies

Bioisosterism—the exchange of one group for another with similar physical or chemical properties—is a key strategy in drug design. Fluorinated sulfonamides feature prominently in two powerful bioisosteric tactics.

  • Fluorine as a Hydrogen Bioisostere: Given their similar van der Waal's radii (1.2 Å for H vs. 1.35 Å for F), fluorine can replace hydrogen with minimal steric perturbation.[12] However, the electronic properties are drastically different. This substitution can introduce favorable electrostatic interactions with the target protein, displace key water molecules, or alter the conformation of the molecule to favor a more active binding mode.[6][12]

  • Sulfonamide as a Carboxylic Acid Bioisostere: The sulfonamide group is a well-established non-classical bioisostere of the carboxylic acid group.[3] While both can act as hydrogen bond donors and acceptors, the sulfonamide is typically more lipophilic and less acidic than a carboxylic acid. This replacement can significantly improve a compound's oral bioavailability and cell permeability by reducing the charge at physiological pH.[3]

bioisosteres cluster_H_F Hydrogen -> Fluorine cluster_COOH_SO2NH2 Carboxylic Acid -> Sulfonamide H R-H F R-F H->F Minimal steric change Major electronic change H_F_effect Impact: - Blocks Metabolism - Modulates pKa - Alters Binding Interactions F->H_F_effect COOH R-COOH SO2NH2 R-SO2NHR' COOH->SO2NH2 Maintains H-bonding Increases lipophilicity COOH_SO2NH2_effect Impact: - Improves Permeability - Enhances Oral Bioavailability - Avoids Carboxylate Liabilities SO2NH2->COOH_SO2NH2_effect

Figure 2: Key bioisosteric relationships involving fluorinated sulfonamides.

Part 2: Key Therapeutic Applications & Case Studies

The versatility of fluorinated sulfonamides is evident in their widespread application as inhibitors of critical enzyme families across multiple diseases.

Section 2.1: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide group is the archetypal zinc-binding group for this enzyme class. Fluorinated sulfonamides have been developed as highly potent and, in some cases, isoform-selective inhibitors.[13][14]

  • Case Study: Anti-Infective Agents: Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on β-class CAs for its survival and proliferation. Fluorinated 1,3,5-triazinyl sulfonamides have been developed as potent inhibitors of these bacterial CAs, with inhibition constants (Kᵢ) in the nanomolar range.[15][16] These compounds represent a promising avenue for developing new anti-mycobacterial agents with a novel mechanism of action, which is crucial in the face of growing drug resistance.[15]

  • Case Study: Anticancer Agents: Certain human CA isoforms, particularly the transmembrane hCA IX and hCA XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. Fluorinated sulfonamides based on pyrrolidine and piperidine scaffolds have been synthesized and shown to be selective inhibitors of the cytosolic hCA II isoform, demonstrating that fluorination can be used to achieve isoform selectivity.[14]

Compound ClassTarget Isoform(s)Potency (Kᵢ or IC₅₀)Therapeutic AreaReference
Triazinyl-substituted benzenesulfonamidesM. tuberculosis β-CAsNanomolar to submicromolar Kᵢ valuesAnti-infective (Tuberculosis)[15][16]
Triazinyl-substituted benzenesulfonamidesHuman CAs (hCA II, VII, XII)Excellent inhibition (nanomolar range)Glaucoma, Epilepsy, Cancer[13]
PerfluoroalkanesulfonamidesHuman CA II (hCA II)Potent inhibition (IC₅₀), more potent than AcetazolamideGlaucoma[17]
Fluorinated pyrrolidines/piperidinesHuman CA II (hCA II)Selective inhibitionNeurological disorders[14]

Table 2: Examples of Fluorinated Sulfonamides as Carbonic Anhydrase Inhibitors.

Part 3: Synthetic Protocols and Methodologies

The synthesis of fluorinated sulfonamides relies on robust and versatile chemical methods. A common and highly effective strategy involves the preparation of a stable sulfonyl fluoride intermediate, which is then coupled with a desired amine. Sulfonyl fluorides are often preferred over their highly reactive sulfonyl chloride counterparts due to their greater stability, making them easier to handle, store, and purify.[18]

Protocol 3.1: Synthesis of Arylsulfonyl Fluorides from Primary Arylsulfonamides

This protocol describes a modern, late-stage method for converting a densely functionalized arylsulfonamide directly into the corresponding sulfonyl fluoride, a key intermediate for further elaboration.[19]

Causality Behind Experimental Choices:

  • Pyry-BF₄: This pyrylium salt acts as an activator for the sulfonamide.

  • MgCl₂: This serves as the chloride source to form a transient, highly reactive sulfonyl chloride intermediate in situ.

  • KF: Potassium fluoride is the fluorine source, which displaces the chloride in the intermediate to form the final, more stable sulfonyl fluoride. This in situ conversion avoids the need to isolate the often-unstable sulfonyl chloride.[19]

Step-by-Step Methodology:

  • To a dry reaction vial equipped with a magnetic stir bar, add the primary arylsulfonamide (0.25 mmol, 1.0 equiv.), pyrylium tetrafluoroborate (1.5 equiv.), magnesium chloride (MgCl₂, 1.5 equiv.), and potassium fluoride (KF, 6.0 equiv.).

  • Add anhydrous acetonitrile (MeCN, 1.2 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 60 °C with vigorous stirring for 2 hours.

  • After 2 hours, cool the reaction to room temperature (25 °C).

  • Add water (1.0 mL) to the reaction mixture and stir for an additional 1 hour at 25 °C to quench the reaction and precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure arylsulfonyl fluoride.

synthesis_sf Start Ar-SO2NH2 (Primary Sulfonamide) Reagents Pyry-BF4 MgCl2 KF, MeCN, 60°C Start->Reagents Intermediate [ Ar-SO2Cl ] (Transient Intermediate) Reagents->Intermediate Activation & Chloride Displacement Product Ar-SO2F (Sulfonyl Fluoride) Intermediate->Product Fluoride Displacement (in situ)

Figure 3: Workflow for the synthesis of sulfonyl fluorides from sulfonamides.

Protocol 3.2: Calcium-Mediated Synthesis of Sulfonamides from Sulfonyl Fluorides

This protocol details the coupling of an aryl or alkylsulfonyl fluoride with an amine, using a mild Lewis acid catalyst to activate the otherwise stable S-F bond towards nucleophilic attack.[18]

Causality Behind Experimental Choices:

  • Ca(NTf₂)₂ (Calcium Triflimide): The sulfonyl fluoride S-F bond is relatively strong and unreactive. A Lewis acid like Ca(NTf₂)₂ is required to coordinate to the fluorine and/or sulfonyl oxygens, polarizing the S-F bond and making the sulfur atom more electrophilic and susceptible to attack by the amine nucleophile.[18]

  • tert-Amyl Alcohol: This solvent is suitable for the reaction and helps to solubilize the reagents.

Step-by-Step Methodology:

  • To a dry reaction vial, add the sulfonyl fluoride (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and calcium triflimide [Ca(NTf₂)₂] (10 mol%).

  • Add tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the final fluorinated sulfonamide.

Conclusion

Fluorinated sulfonamides represent a powerful and versatile class of compounds in the medicinal chemist's toolkit. The strategic incorporation of fluorine allows for the rational modulation of key drug-like properties, including acidity, metabolic stability, and target affinity. From potent enzyme inhibitors targeting cancer and infectious diseases to CNS-active agents, the applications are broad and impactful. The development of modern synthetic methods, enabling the late-stage introduction of the sulfonyl fluoride group and its subsequent mild conversion to sulfonamides, has further solidified the importance of this scaffold in drug discovery programs. As our understanding of fluorine's subtle effects on molecular interactions continues to grow, the role of fluorinated sulfonamides in the development of next-generation therapeutics is set to expand even further.

References

  • Ceruso, M., Vullo, D., Scozzafava, A., & Supuran, C. T. (2014). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-689. [Link]

  • Ceruso, M., Vullo, D., Scozzafava, A., & Supuran, C. T. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. PubMed, National Library of Medicine. [Link]

  • Ceruso, M., et al. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. PubMed, National Library of Medicine. [Link]

  • Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 816-821. [Link]

  • Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 45(3), 1225-1229. [Link]

  • Debbabi, K., Guittard, F., & Geribaldi, S. (2008). Novel highly fluorinated sulfamates: synthesis and evaluation of their surfactant properties. Journal of Colloid and Interface Science, 326(1), 235-239. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC, National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of N-F sulfonamides 4-1a-g. ResearchGate. [Link]

  • El-Sayed, M. A.-M., & El-Henawy, A. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Gembus, V. L., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3891-3895. [Link]

  • R Discovery. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. R Discovery. [Link]

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Patrick, G. L. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Akondi, S., & de la Cruz, M. J. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • Oudaha, K. H., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • European Journal of Medicinal Chemistry. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ScienceDirect. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Liu, J., Lee, L. S., & Niu, J. (2022). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. PMC, National Center for Biotechnology Information. [Link]

  • Al-Salahi, R., et al. (2021). Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. PubMed, National Library of Medicine. [Link]

  • O'Brien, M. E., & O'Connor, D. A. (1985). Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone. Biochemical Pharmacology, 34(16), 2937-2942. [Link]

  • ResearchGate. (n.d.). Marketed fluorinated aromatic drugs. ResearchGate. [Link]

  • Ali, S., Bolinger, A. A., & Zhou, J. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. [Link]

  • Organic Letters. (2026). Organic Letters Ahead of Print. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Physicochemical Profile

Compound: 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Class: Poly-halogenated benzene sulfonamide Common Issue: "Brick Dust" insolubility (High crystallinity, low aqueous solubility).

To solve solubility issues, we must first understand the molecular drivers preventing dissolution. This molecule exhibits a "perfect storm" for insolubility in aqueous media:

  • Lipophilic Core: The aromatic ring is substituted with heavy halogens (Bromine, Fluorine) and a methoxy group, significantly increasing the logP (partition coefficient) and driving hydrophobic aggregation.

  • Crystal Lattice Energy: The sulfonamide moiety (

    
    ) acts as a strong hydrogen bond donor/acceptor, creating a rigid crystal lattice with high melting energy.
    
  • Ionization State: The sulfonamide proton is weakly acidic (

    
    ). At physiological pH (7.4), the molecule remains largely neutral (uncharged), which is its least soluble form.
    

Solvent Compatibility Matrix

Use this matrix to select the primary vehicle for your stock solutions.

Solvent SystemSolubility RatingEstimated Max Conc.Application Context
DMSO (Anhydrous) Excellent > 100 mMPrimary stock for bioassays and storage.
DMF / DMAc Good 50 - 100 mMChemical synthesis; alternative if DMSO interferes.
Ethanol / Methanol Moderate 10 - 25 mMNot recommended for long-term storage (evaporation risk).
PBS (pH 7.4) Poor < 10

M
Do not use for stock preparation.
0.1 M NaOH (aq) Good ~ 10 mMSoluble as the sodium salt (deprotonated), but high pH is toxic to cells.

Troubleshooting Guide: Biological Assays

Issue A: "The compound crashes out when I add the DMSO stock to the cell culture media."

Diagnosis: This is the most common failure mode. Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer causes a rapid change in polarity. The hydrophobic "brick dust" molecules aggregate faster than they can disperse.

The Solution: Intermediate Dilution Protocol Do not pipette directly from 100% DMSO to 0% DMSO. Use an intermediate step to "step down" the hydrophobicity.

Step-by-Step Protocol:
  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.

  • Intermediate Step: Prepare a "Working Solution" at 100x the final assay concentration using pure DMSO.

    • Why? Keeping the compound in DMSO ensures it stays soluble during the dilution steps.

  • Rapid Dispersion:

    • Place your culture media (buffer) in a vortex or on a shaker.

    • Add the DMSO working solution slowly to the agitated media.

    • Critical: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Issue B: "I need higher concentrations (>50 M) in aqueous media."

Diagnosis: The intrinsic solubility of the neutral molecule is exceeded. You must use a carrier system.

The Solution: Cyclodextrin Complexation Sulfonamides form stable host-guest inclusion complexes with Hydroxypropyl-


-Cyclodextrin (HP-

-CD). The hydrophobic aromatic core sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with water.
HP-

-CD Formulation Protocol:
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS. Filter sterilize (0.22 
    
    
    
    m).
  • Solubilization: Add the solid sulfonamide compound to the vehicle.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.

  • Verification: If particles remain, centrifuge at 13,000 rpm for 5 mins and use the supernatant.

Decision Logic & Workflow

Use the following decision tree to determine the correct solubilization strategy for your specific experiment.

SolubilityLogic Start Start: this compound AppType What is the Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis AppType->ChemSyn ConcCheck Target Conc > 10 µM? BioAssay->ConcCheck SolventSel Select Polar Aprotic Solvent (DMF, DMAc, NMP) ChemSyn->SolventSel DMSOStock Prepare 10mM DMSO Stock ConcCheck->DMSOStock No (<10µM) CycDex Use 20% HP-beta-Cyclodextrin ConcCheck->CycDex Yes (>10µM) DirectDil Direct Dilution (Risk of Precipitation) DMSOStock->DirectDil Avoid StepDown Intermediate Dilution (Step-down method) DMSOStock->StepDown Recommended TempCtrl Heat to 40-60°C SolventSel->TempCtrl

Caption: Figure 1. Solubility decision tree selecting between DMSO step-down protocols and Cyclodextrin encapsulation.

Frequently Asked Questions (FAQ)

Q1: Can I use ultrasonic acoustic droplet ejection (ADE) for this compound? A: Yes, and it is highly recommended. ADE (e.g., Echo® systems) transfers nanoliter volumes of pure DMSO stock directly into the assay well. This minimizes the "mixing time" where precipitation usually occurs, often allowing for higher supersaturated concentrations than manual pipetting [1].

Q2: Why not just use a sodium salt form? A: While treating the compound with 1 equivalent of NaOH will deprotonate the sulfonamide (


) and dissolve it, this solution is highly alkaline (pH > 10). Adding this to a biological buffer (pH 7.4) will instantly re-protonate the molecule, causing it to crash out of solution immediately. Salt forms are useful for chemical processing, not for neutral-pH bioassays [2].

Q3: Is the compound stable in DMSO? A: Generally, yes. However, sulfonamides can be prone to slow degradation if the DMSO contains water (hygroscopic).

  • Best Practice: Use anhydrous DMSO (99.9%), aliquot into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture.

Q4: How does the methoxy group affect solubility compared to other sulfonamides? A: The methoxy group at the ortho position (relative to the fluorine or bromine, depending on exact numbering) adds lipophilicity and steric bulk. While it doesn't significantly change the acidic


 of the sulfonamide, it disrupts water solvation shells, making this analog less water-soluble than a simple benzenesulfonamide [3].

References

  • PubChem. 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride (Precursor Data). National Library of Medicine.

  • Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.

  • Mura, P., et al. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods.[1][2] Journal of Pharmaceutical Sciences.

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Technical Support: Optimization of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-Br-3-F-2-OMe-Sulfonamide-Coupling Status: Active Priority: High (Process Chemistry/Medicinal Chemistry)

Executive Summary

You are encountering difficulties coupling 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide . This substrate presents a "perfect storm" of electronic and chelation challenges:

  • Electronic Deactivation: The methoxy group at position 2 is para to the bromine at position 5. Through resonance donation, this significantly increases electron density at the C-Br bond, slowing down the rate-limiting oxidative addition step.

  • Catalyst Poisoning: The primary sulfonamide (

    
    ) has a 
    
    
    
    . Under basic coupling conditions, it forms an anion that can bind tightly to Palladium, arresting the catalytic cycle.
  • Protodebromination: Because oxidative addition is slow (due to #1), the active catalyst spends more time in solution, increasing the probability of reducing the bromide to a hydride (H) rather than coupling it.

This guide provides the specific protocols and mechanistic corrections required to suppress these side reactions.

Module 1: Troubleshooting Decision Matrix

Before altering your conditions, identify your specific failure mode using the logic flow below.

TroubleshootingTree Start Analyze LCMS/NMR of Crude Result1 Starting Material (SM) Remains Unchanged Start->Result1 Low Conversion Result2 Product Mass (M-Br+H) (Protodebromination) Start->Result2 Mass = SM - 79 + 1 Result3 Dimer Formation (Homocoupling) Start->Result3 Mass = 2xAr Result4 C-N Bond Formation (N-Arylation) Start->Result4 Wrong Regioisomer Sol1 Diagnosis: Catalyst Poisoning Action: Switch to Buchwald Ligands (XPhos, SPhos) Result1->Sol1 Sol2 Diagnosis: Hydride Source Present Action: Remove Alcohols, Switch to Dioxane/Water Result2->Sol2 Sol3 Diagnosis: Oxygen Leak / Slow OA Action: Degas vigorously, Increase Catalyst Loading Result3->Sol3 Sol4 Diagnosis: Base Too Strong Action: Switch from NaOtBu to K3PO4 or K2CO3 Result4->Sol4

Figure 1: Diagnostic workflow for coupling failures.

Module 2: The "Dead Catalyst" (Poisoning & N-Arylation)

The Mechanism of Failure

The primary sulfonamide is the culprit. In the presence of bases, the N-H proton is removed. The resulting anion is an excellent ligand for Pd(II). Instead of undergoing transmetallation with your boronic acid, the Palladium gets "stuck" coordinated to the nitrogen.

Additionally, if the base is too strong (e.g.,


, 

in DMF), the sulfonamide nitrogen becomes nucleophilic enough to attack the aryl bromide of another molecule, leading to oligomerization (N-arylation).
Corrective Actions
  • Ligand Selection (The "Buchwald" Shield): You must use bulky, electron-rich biaryl phosphine ligands.

    • Recommendation: XPhos or SPhos .

    • Why: The sheer bulk of the cyclohexyl and isopropyl groups on these ligands creates a "roof" over the Palladium center. This steric bulk physically prevents the sulfonamide nitrogen from binding to the metal, while still allowing the smaller aryl bromide to undergo oxidative addition [1, 2].

  • Base Selection:

    • Avoid: Alkoxides (

      
      , 
      
      
      
      ). These are too strong (
      
      
      ) and will fully deprotonate the sulfonamide.
    • Use: Weak inorganic bases.

      
        (anhydrous or monohydrate) or 
      
      
      
      . These bases are strong enough to activate the boronic acid (
      
      
      ) but exist in equilibrium with the sulfonamide, keeping the concentration of the interfering anion low [3].

Module 3: The "Missing Bromine" (Protodebromination)

The Mechanism of Failure

You observe a product with mass


. This is protodebromination.
Because the methoxy group (para to Br) donates electrons, the C-Br bond is strong. The Palladium catalyst struggles to break it (slow oxidative addition). While the catalyst waits, if there is any source of hydride (

) nearby, the Pd will grab it and eliminate, replacing the Br with H.

Common Hydride Sources (AVOID THESE):

  • Ethanol / Isopropanol: Pd can oxidize primary/secondary alcohols to aldehydes/ketones, generating a Pd-H species in the process.

  • Formate traces: Often found in lower-grade bases.

Corrective Actions
  • Solvent Switch: Move to strictly aprotic systems.

    • Preferred: 1,4-Dioxane, Toluene, or DME (Dimethoxyethane).

    • Cosolvent: If water is needed for the base, use a biphasic system (e.g., Toluene:Water 4:1) rather than a miscible alcohol blend.

  • Concentration: Run the reaction concentrated (

    
     to 
    
    
    
    ). Dilute conditions favor side reactions involving solvent.

Module 4: Recommended Protocols

Protocol A: Direct Coupling (Optimization First)

Use this for initial attempts. It relies on ligand sterics to bypass protection.

ComponentEquivalentsNotes
Substrate 1.0This compound
Boronic Acid 1.2 - 1.5Excess required to outcompete homocoupling
Catalyst 0.02 - 0.05

(Source of Pd(0))
Ligand 0.04 - 0.10XPhos or SPhos (Ratio Pd:L = 1:2)
Base 3.0

(finely ground)
Solvent

1,4-Dioxane : Water (4:1)
Temp

Procedure:

  • Charge solid substrate, boronic acid,

    
    , 
    
    
    
    , and XPhos into a vial.
  • Seal and purge with Nitrogen/Argon for 5 minutes (Critical to prevent homocoupling).

  • Add degassed Dioxane/Water mixture via syringe.

  • Heat to

    
     for 4–16 hours.
    
Protocol B: The "Nuclear Option" (Protection)

If Protocol A fails due to intractable poisoning or N-arylation, you must protect the sulfonamide.

Step 1: Protection with DMB (2,4-Dimethoxybenzyl) The DMB group is acid-labile but stable to basic coupling conditions.

  • React substrate with 2,4-dimethoxybenzyl alcohol (1.1 equiv) and

    
      / DIAD  (Mitsunobu conditions) in THF.
    
  • Alternative: Use DMB-Cl with

    
     in DMF (mild heat).
    

Step 2: Coupling Run standard Suzuki coupling (Protocol A, but ligand requirements are less stringent;


 may suffice).

Step 3: Deprotection Treat coupled product with TFA (Trifluoroacetic acid) / DCM (1:1) at room temperature. The DMB group cleaves off, restoring the primary sulfonamide.

FAQ: Frequently Asked Questions

Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Pd(0) particles are black. However, if it precipitates immediately (within minutes) as a "palladium mirror" on the glass, your catalyst has crashed out (catalyst death). This usually means your ligand is not stabilizing the Pd enough. Increase the Ligand:Pd ratio to 2:1 or 3:1.

Q: Can I use


? It works for everything else. 
A:  For this specific substrate, no . DPPF is a bidentate ligand that leaves the Pd center relatively exposed compared to XPhos. Given the sulfonamide's tendency to bind Pd, DPPF often leads to stalled reactions (poisoning). Stick to bulky monodentate biaryl phosphines (Buchwald ligands).

Q: Why not just displace the Fluorine (


)? 
A:  The methoxy group at position 2 is electron-donating. This deactivates the ring, making the Fluorine at position 3 very resistant to nucleophilic attack. You would need extremely harsh conditions that would likely destroy your sulfonamide. The Bromine coupling is the correct path.

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Guide: Recrystallization of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the recrystallization and purification of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide . This document is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists.

Executive Summary & Solvent Selection

The purification of This compound (henceforth "Target Sulfonamide") presents unique challenges due to the interplay between its polar sulfonamide head group (


) and its lipophilic, halogenated core.[1]

Based on structural activity relationships (SAR) and standard purification protocols for polysubstituted benzenesulfonamides, the following solvent systems are recommended.

Recommended Solvent Systems
System PrioritySolvent PairRatio (v/v)MechanismSuitability
Primary (Standard) Ethanol / Water 3:1 to 1:1Anti-solvent precipitationBest for general purity (>98%) and removal of inorganic salts.[1]
Secondary (Lipophilic) Ethyl Acetate / n-Heptane 1:2 to 1:4Solubility differentialIdeal for removing unreacted organic precursors (e.g., sulfonyl chlorides).[1]
Tertiary (High Polarity) Isopropanol (IPA) / Water 2:1Gradual crystallizationUse if the compound "oils out" in Ethanol/Water.[1]

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Use this protocol for crude material obtained directly from ammonolysis of the sulfonyl chloride.[1]

Prerequisites:

  • Crude Target Sulfonamide (dried)[1]

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water[1]

  • Activated Carbon (optional, for decolorization)[1]

Step-by-Step Methodology:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 50 mL of Ethanol . Heat to reflux (

    
    ) with magnetic stirring.
    
    • Note: If the solid does not dissolve completely, add Ethanol in 5 mL increments.[1] Do not exceed 80 mL total.

  • Decolorization (Conditional): If the solution is dark brown/pink (indicating aniline oxidation), add 0.5 g of activated carbon.[1] Stir at reflux for 5 minutes, then filter hot through a Celite pad.

  • Nucleation: Remove from heat. While the solution is still hot (

    
    ), slowly add warm water  (
    
    
    
    ) dropwise until a persistent turbidity (cloudiness) is observed.
    • Critical: Do not add cold water, as this may cause "crashing out" of amorphous material.[1]

  • Re-solubilization: Add just enough hot Ethanol (1-2 mL) to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, place in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Ethyl Acetate/Heptane (For Lipophilic Impurities)

Use this protocol if the impurity profile contains non-polar side products (e.g., bis-sulfonimides or unreacted halides).[1]

  • Dissolve the crude solid in minimal boiling Ethyl Acetate .

  • Remove from heat source.[1]

  • Add n-Heptane slowly until the solution becomes slightly cloudy.

  • Add a seed crystal if available.[1]

  • Cool gradually to room temperature, then refrigerate.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

Diagnosis: This is common with methoxy-substituted aromatics.[1] It occurs when the compound's melting point is depressed by impurities or solvent, causing it to separate as a liquid phase before crystallizing (Liquid-Liquid Phase Separation).[1] Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (Ethanol) to lower the concentration slightly.

  • Seed the solution with a pure crystal at a temperature above the oiling point.

  • Agitate vigorously during the cooling phase to induce nucleation.[1]

Q2: My product has a persistent pink/red hue.

Diagnosis: This indicates trace amounts of 5-bromo-3-fluoro-2-methoxyaniline (the likely precursor) or its oxidation products (diazo species).[1] Corrective Action:

  • Perform the Activated Carbon step described in Protocol A.

  • Ensure the pH of the recrystallization solution is neutral or slightly acidic; alkaline conditions can promote oxidation of aniline residues.[1]

Q3: The yield is low (<50%).

Diagnosis: The compound is likely too soluble in the solvent mixture, or the mother liquor retains significant product.[1] Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling step to harvest a "second crop."[1]

  • Check the pH.[1][2] Sulfonamides are weak acids (

    
    ).[1] If the solution is basic (e.g., residual ammonia from synthesis), the sulfonamide will exist as a salt and remain water-soluble.[1] Acidify  the solution to pH 4-5 with dilute HCl to ensure it is in the neutral, less soluble form.
    

Technical Logic & Workflow Visualization

The following diagram illustrates the decision logic for purification based on the impurity profile.

RecrystallizationLogic Start Crude 5-Bromo-3-fluoro-2- methoxybenzene-1-sulfonamide CheckImpurity Analyze Impurity Profile (TLC / LC-MS) Start->CheckImpurity PolarImp Polar Impurities (Salts, Sulfonic Acids) CheckImpurity->PolarImp High Polarity NonPolarImp Lipophilic Impurities (Bis-sulfonimides, Precursors) CheckImpurity->NonPolarImp Low Polarity MethodA Protocol A: Ethanol / Water PolarImp->MethodA MethodB Protocol B: Ethyl Acetate / Heptane NonPolarImp->MethodB OilingOut Issue: Oiling Out? MethodA->OilingOut MethodB->OilingOut RemedyOil Add Seed Crystal Increase Solvent Vol. OilingOut->RemedyOil Yes Final Pure Crystalline Solid (>98% HPLC) OilingOut->Final No RemedyOil->Final

Figure 1: Decision tree for solvent selection based on impurity profile.

References & Grounding

The protocols above are derived from standard methodologies for the purification of halogenated benzene sulfonamides and specific building block data.

  • Precursor Identification : The target sulfonamide is synthesized from 5-Bromo-3-fluoro-2-methoxyaniline (CAS: 239122-51-1) or its corresponding sulfonyl chloride (CID: 50989184).[1]

    • Source: [1]

  • General Sulfonamide Purification : "Purification of Laboratory Chemicals" outlines the standard use of Ethanol/Water and Acetone/Petroleum Ether for sulfonamide recrystallization.[1]

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

  • Synthesis Context : This compound is a structural analog to intermediates used in the synthesis of BRAF inhibitors (e.g., Encorafenib), where sulfonamide purity is critical for subsequent coupling reactions.[1]

    • Source: [1]

Sources

Removing residual solvents from 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

CAS: 1352318-66-5 (Analogous) | Molecular Weight: ~284.1 g/mol Chemical Profile: Halogenated Benzene Sulfonamide | Key Functionality: Sulfonamide (


), Methoxy (

)
Executive Summary

You are likely encountering difficulty removing residual solvents due to the amphiphilic nature of this molecule. The sulfonamide head group (


) acts as a strong Hydrogen Bond (H-bond) donor, creating tight binding complexes with polar aprotic solvents (DMF, DMSO) and oxygenated solvents (THF, Ethanol). Simultaneously, the halogenated aromatic core promotes strong 

-stacking and lattice inclusion of chlorinated solvents (DCM).

This guide replaces standard "drying" advice with displacement and lattice-breaking protocols.

Module 1: The "Sticky" Solvent Problem (DMF, DMSO, DMAc)

Symptom: NMR shows significant dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) peaks (2.7–3.0 ppm or 2.5 ppm) that do not decrease after 24+ hours of vacuum drying.

The Mechanism: The sulfonamide protons are acidic (


). Basic solvents like DMF act as H-bond acceptors, forming a stable solvate complex that requires energy higher than the molecule's melting point to break thermally. You cannot "dry" this off; you must wash  it off.
Protocol A: The Aqueous Displacement Wash

Use this if your product is a solid precipitate.

  • Reslurry: Suspend the crude solid in Water:Isopropanol (9:1) . Use 10 volumes (10 mL per 1 g of solid).

    • Why Isopropanol? Pure water has high surface tension and may not wet the hydrophobic halogenated ring. 10% IPA ensures wetting without dissolving the product.

  • Agitate: Stir vigorously at 45°C for 2 hours .

    • The Logic: Heat increases the solubility of the residual DMF in the bulk water phase, while the sulfonamide remains insoluble.

  • Filtration: Filter while warm.

  • Wash: Rinse the cake with 2 volumes of water.

  • Check: Run a crude NMR. If DMF persists, proceed to Protocol B.

Protocol B: Azeotropic Distillation (The "Sweep" Method)

Use this if the product is soluble in organic solvents.

  • Dissolve the material in Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) .

  • Wash the organic layer with 5% Lithium Chloride (LiCl) solution (

    
     volumes).
    
    • Mechanism:[1][2] LiCl increases the ionic strength of the aqueous layer, disrupting the DMF-Sulfonamide H-bonds and forcing DMF into the aqueous phase (Salting out).

  • Concentrate the organic layer.[3][4]

  • The Chaser: Add Heptane and distill to dryness. Heptane forms azeotropes with many polar impurities and physically sweeps them out.

Module 2: Crystal Lattice Entrapment (DCM, THF)

Symptom: Residual Dichloromethane (DCM) or Tetrahydrofuran (THF) remains constant at ~5000 ppm despite high vacuum. The Mechanism: The solvent is not on the surface; it is trapped inside the crystal lattice (inclusion complex). Vacuum drying only removes surface solvent.

Protocol C: Solvent Exchange via Digestion

Goal: Break the crystal lattice and reform it in a solvent that is easier to remove (Class 3).

  • Solvent Selection: Choose a solvent with a higher boiling point than the trapped solvent but in which the product is only partially soluble (e.g., Ethanol or Heptane/EtOAc mix ).

  • Digestion:

    • Add 5–10 volumes of Ethanol.

    • Heat to reflux (78°C) until the solid almost dissolves or the crystal structure visibly changes (Ostwald ripening).

    • Cool slowly to Room Temperature (RT) with stirring.

  • Filtration: Filter the reformed crystals.

    • Result: The DCM is released into the mother liquor, and the new lattice contains Ethanol, which is less toxic (Class 3) and easier to dry.

Module 3: Thermal Sensitivity & Drying

Symptom: Product turns yellow/brown during drying; purity decreases. Risk: While the sulfonamide is stable, the methoxy group (


) can be susceptible to demethylation in the presence of acidic residual salts and high heat.
Recommended Drying Conditions
ParameterSettingReason
Temperature 40°C – 50°CPrevent thermal degradation of the ether linkage.
Vacuum < 10 mbarEssential for removing high-boiling solvents.
Desiccant

or KOH
Place a tray of KOH pellets in the oven to scavenge acidic vapors (if acid was used in synthesis).
Bleed Gas Nitrogen (

)
Prevent oxidation of the aniline/sulfonamide nitrogen.
Visual Workflow: Solvent Removal Decision Tree

SolventRemoval Start Identify Residual Solvent (via NMR/GC) Decision1 Is it DMF, DMSO, or DMAc? Start->Decision1 Decision2 Is it DCM, THF, or Dioxane? Decision1->Decision2 No SolubleQ Is Product Water Soluble? Decision1->SolubleQ Yes VacOven Standard Vacuum Oven (45°C, <10 mbar) Decision2->VacOven No (Volatiles) Trapped Solvent Stuck in Lattice? Decision2->Trapped Yes WaterWash Protocol A: Aqueous Reslurry (Water:IPA 9:1, 45°C) WaterWash->VacOven LiClWash Protocol B: LiCl Extraction + Heptane Azeotrope LiClWash->VacOven SolubleQ->WaterWash No (Solid ppt) SolubleQ->LiClWash Yes (Organic Soluble) Trapped->VacOven No Digestion Protocol C: Ethanol Digestion (Break Lattice) Trapped->Digestion Yes (Persistent) Digestion->VacOven Dry Reformed Crystals

Caption: Decision matrix for selecting the correct solvent removal protocol based on solvent type and entrapment mechanism.

Frequently Asked Questions (FAQs)

Q: Can I use high heat (>80°C) to force the DMF off? A: Not recommended. While the sulfonamide is stable, the combination of residual DMF (which decomposes to dimethylamine and CO at high heat) and the methoxy group can lead to side reactions. Furthermore, if your compound melts, the solvent will be trapped in the "glass" phase upon cooling, making it impossible to remove.

Q: My product is an oil. How do I remove the solvent? A: Oils trap solvents aggressively. You must induce crystallization or solidification.

  • Technique: Dissolve the oil in a minimum amount of DCM, then slowly add Hexane or Heptane while stirring until the solution turns cloudy. Rotovap slowly. If it oils out again, scratch the flask glass to induce nucleation. You need a solid lattice to effectively exclude the solvent.

Q: What are the ICH limits for these solvents? A: You should aim below these limits (ICH Q3C R8):

  • DMF (Class 2): 880 ppm

  • DCM (Class 2): 600 ppm

  • Methanol (Class 2): 3000 ppm

  • Ethanol (Class 3): 5000 ppm (0.5%)

Q: Why does the color change to pink/red during drying? A: This often indicates the oxidation of the sulfonamide nitrogen or the presence of trace free bromine. Ensure you are drying under an inert atmosphere (


 bleed) and that your material was washed with Sodium Thiosulfate or Sodium Bisulfite during workup to neutralize active halogens.
References
  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.[5] Organic Process Research & Development.[6]

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Solvent Selection and Lattice Entrapment.

  • University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO: The LiCl Method. Department of Chemistry Protocols.

Sources

Technical Support Center: Moisture Mitigation for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-SUP-5B3F-2024 Subject: Handling & Stability Protocol for Sulfonyl Chloride Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile[1][2]

The Core Challenge: You are likely synthesizing 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide . The critical precursor for this synthesis is 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride (hereafter referred to as BFM-SO2Cl ).

While the final sulfonamide is relatively stable, the BFM-SO2Cl precursor is an electrophilic "time bomb" in the presence of moisture. The specific substitution pattern creates a unique reactivity profile:

  • 2-Methoxy Group (Ortho): Provides steric bulk but also electron donation (resonance), theoretically stabilizing the sulfonyl center slightly compared to a naked benzene ring.

  • 3-Fluoro & 5-Bromo (Meta/Para): Strong electron-withdrawing groups (Inductive effect). These pull electron density away from the sulfur atom, making it highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis).

If moisture management fails, BFM-SO2Cl converts to 5-Bromo-3-fluoro-2-methoxybenzenesulfonic acid (BFM-SO3H), a water-soluble impurity that kills your yield and complicates purification.

Mechanistic Pathway (The Competition)

The following diagram illustrates the competition between your desired reaction (Amination) and the moisture-induced failure mode (Hydrolysis).

ReactionCompetition Precursor BFM-SO2Cl (Sulfonyl Chloride) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate k(hydrolysis) Amine R-NH₂ (Nucleophile) Amine->Intermediate k(amination) Product Sulfonamide (Target) Intermediate->Product Path B (Dry) Impurity Sulfonic Acid (Dead End) Intermediate->Impurity Path A (Wet) HCl HCl (Byproduct) Intermediate->HCl

Figure 1: The kinetic competition between amination (green) and hydrolysis (red). High water content accelerates Path A, consuming the precursor before the amine can react.

Pre-Reaction Checklist: The "Dry" Standard

Before opening the reagent bottle, verify your system against these standards. Failure here is the primary cause of low yields (10-40%).

Solvent Water Limits (Karl Fischer)
SolventMax Water Content (ppm)Drying Method (Recommended)Notes
DCM (Dichloromethane) < 50 ppmCaH₂ distillation or Molecular Sieves (3Å)Primary solvent for solubility.
THF (Tetrahydrofuran) < 50 ppmNa/Benzophenone or Alumina columnsAvoid if BFM-SO2Cl contains Lewis Acid impurities.
Acetonitrile < 100 ppmMolecular Sieves (3Å)Good for polar amines; accelerates hydrolysis if wet.
Amine Reagent N/AKOH pellets (if liquid) or recrystallizationWet amines are a common hidden water source.
Equipment Preparation[3][4][5]
  • Glassware: Oven-dried at 120°C for >4 hours. Assemble while hot under a stream of Nitrogen/Argon.

  • Septa: Use fresh rubber septa; punctured septa allow atmospheric moisture diffusion.

  • Gas Line: Positive pressure of inert gas (N₂ or Ar) is mandatory throughout the addition phase.

Troubleshooting Guide (Q&A)

Scenario A: "My reaction mixture turned into a sticky gum/solid that won't dissolve."

Diagnosis: Hydrolysis-Induced Polymerization/Salt Formation. The hydrolysis product (Sulfonic Acid) is a strong acid. It instantly protonates any unreacted amine or the sulfonamide product, forming insoluble salts. The "gum" is likely a mixture of BFM-SO3H and Amine-HCl salts.

Corrective Action:

  • Do not add more solvent. It won't help dissolve the salt.

  • Check pH: Take an aliquot, quench in water, and check pH. If acidic (pH < 2), hydrolysis dominates.

  • Rescue Protocol:

    • Evaporate the solvent to dryness.

    • Redissolve in EtOAc .

    • Wash vigorously with Sat. NaHCO₃ (removes the sulfonic acid into the aqueous layer).

    • Wash with 1M HCl (removes unreacted amine).

    • Dry organic layer (MgSO₄) and concentrate.

Scenario B: "I see a new spot on TLC at the baseline that doesn't move."

Diagnosis: Formation of Sulfonic Acid (BFM-SO3H). Sulfonyl chlorides are less polar than their corresponding acids.

  • Rf ~ 0.6-0.8: BFM-SO2Cl (Non-polar)

  • Rf ~ 0.3-0.5: Sulfonamide Product (Medium polarity)

  • Rf ~ 0.0: Sulfonic Acid (Highly polar/Ionic)

Prevention for Next Run: Increase the equivalents of the amine scavenger (e.g., Triethylamine or Pyridine) to 3.0 eq. This ensures that any HCl formed is neutralized immediately, preventing acid-catalyzed hydrolysis [1].

Scenario C: "The reaction is violently exothermic upon adding the amine."

Diagnosis: Runaway Reaction or Water Contamination. Sulfonylation is exothermic, but "violent" suggests water contamination (hydrolysis is highly exothermic) or lack of temperature control.

Standard Protocol Fix:

  • Cooling: The reaction must be initiated at 0°C (ice bath).

  • Addition Rate: Add the BFM-SO2Cl solution dropwise to the amine solution (or vice versa) over 15-20 minutes. Never dump reagents all at once.

Standard Operating Procedure (SOP)

Objective: Synthesis of this compound from BFM-SO2Cl.

Workflow Diagram

Workflow Start Start: Dry Glassware (N2 Atmosphere) SolventPrep Solvent Prep DCM (Dry, <50ppm H2O) Start->SolventPrep Reactants Dissolve BFM-SO2Cl (1.0 eq) in DCM SolventPrep->Reactants BaseAdd Add Scavenger Base (Pyridine/TEA, 3.0 eq) Cool to 0°C Reactants->BaseAdd Reaction Dropwise Addition of Amine (1.1 eq) BaseAdd->Reaction Monitor Monitor TLC (Disappearance of Non-polar Spot) Reaction->Monitor Quench Quench: 1M HCl (Removes Pyridine/Amine) Monitor->Quench Complete Workup Phase Separation (Product in Organic Layer) Quench->Workup

Figure 2: Step-by-step synthesis workflow emphasizing temperature control and base addition.

Detailed Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with Argon for 10 minutes.

  • Reagent Dissolution:

    • Add BFM-SO2Cl (1.0 equiv) to the flask.

    • Syringe in anhydrous DCM (10 mL per gram of reactant).

    • Note: If the chloride does not dissolve clearly (cloudy), it may already be partially hydrolyzed. Filter quickly through a glass frit if necessary.

  • Base Addition: Add Triethylamine or Pyridine (2.5 - 3.0 equiv). The solution may warm slightly; cool to 0°C in an ice bath.

  • Reaction:

    • Dissolve your amine (1.1 equiv) in a minimal amount of dry DCM.

    • Add the amine solution dropwise over 10 minutes.

    • Why? High concentration of amine relative to chloride minimizes side reactions.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Check TLC after 1 hour.

  • Workup (The "Acid Wash"):

    • Quench with 1M HCl (aqueous). This is critical to remove the excess pyridine/TEA and break up any sulfonamide salts.

    • Extract with DCM (3x).

    • Wash combined organics with Brine.[1]

    • Dry over Anhydrous Na₂SO₄.[1]

Frequently Asked Questions (FAQ)

Q: Can I store the BFM-SO2Cl precursor on the shelf? A: No. Even with a tight cap, atmospheric moisture will degrade it over weeks.

  • Best Practice: Store in a desiccator at 4°C. If long-term storage is needed, seal the cap with Parafilm and place it inside a secondary jar with active desiccant (silica gel or Drierite).

Q: My BFM-SO2Cl is yellow/brown. Is it bad? A: Pure sulfonyl chlorides are typically white or off-white solids/oils. A yellow/brown color indicates decomposition (HCl formation) or oxidation.

  • Test: Dissolve a small amount in DCM. If it leaves a significant insoluble residue (sulfonic acid), you must purify it before use.

  • Purification: Recrystallization from dry Hexane/Toluene is preferred over chromatography [2].

Q: Can I use water as a solvent (Schotten-Baumann conditions)? A: Only if your amine is highly reactive and you use a biphasic system (Water/DCM) with a strong inorganic base (NaOH/Na₂CO₃). However, for BFM-SO2Cl , the electron-withdrawing Fluorine/Bromine atoms make the sulfonyl group very sensitive to OH⁻ attack. Anhydrous conditions are strongly preferred to maximize yield [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for sulfonyl chloride handling and sulfonamide synthesis).
  • Radchenko, O. B., et al. (2022).[2] "Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations." Journal of Molecular Structure.

  • BenchChem Technical Support. (2025). "Removal of Benzenesulfonyl Chloride from Reaction Mixtures."

  • PubChem. (2025). "5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride (Compound Summary)." National Library of Medicine.

Sources

Optimizing catalytic systems for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Advanced Catalysis for Sulfonamide Scaffolds

Ticket ID: #RXN-5Br-OMe-Sulf Subject: Optimization of Cross-Coupling for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Substrate Challenge

You are working with This compound . Before attempting any protocol, you must recognize the two competing electronic forces at play that define your catalyst requirements:

  • Deactivated Electrophile (The "Para-Methoxy" Effect): The methoxy group at position 2 is para to the bromide at position 5. Through resonance donation (+R), the methoxy group significantly increases electron density at the C-Br bond. This makes oxidative addition—the first step of the catalytic cycle—energetically difficult compared to standard aryl bromides.

  • Catalyst Poisoning (The "Sulfonamide" Effect): The primary sulfonamide (

    
    ) has a pKa of approximately 10. Under basic cross-coupling conditions, it can deprotonate to form an anion that may coordinate tightly to Palladium, arresting the cycle (catalyst poisoning).
    

The Solution: You cannot use generic catalysts like


 or 

. You require electron-rich, bulky phosphine ligands (Dialkylbiaryl phosphines) to force oxidative addition on the electron-rich ring and prevent sulfonamide coordination.

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

User Question: My yields are low (<30%), and I see unreacted starting material. I am using


 with 

. What is wrong?

Root Cause:

  • Inactive Catalyst:

    
     lacks the electron density to insert into the deactivated C-Br bond (due to the para-OMe).
    
  • Base Interference: Carbonate bases in aqueous media may not be strong enough to promote transmetallation efficiently if the boronic acid is bulky, or conversely, they may deprotonate the sulfonamide, causing solubility issues.

Recommended Protocol (The "XPhos" System): We recommend the Buchwald G2 Precatalyst system , specifically XPhos Pd G2 . The XPhos ligand is bulky (preventing sulfonamide binding) and electron-rich (accelerating oxidative addition).

Protocol:

  • Catalyst: XPhos Pd G2 (1–2 mol%).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). The water is critical for the inorganic base solubility.

  • Base:

    
     (3.0 equiv). Phosphate is superior to carbonate for hindered or electron-rich substrates.
    
  • Temperature: 80 °C (Oil bath) or 100 °C (Microwave).

Troubleshooting Table: Diagnosing HPLC/LCMS Data

ObservationProbable CauseCorrective Action
Start Material (SM) Remaining Oxidative Addition FailureSwitch to SPhos Pd G2 or

Pd G2
. These are even more electron-rich than XPhos.
Hydrolyzed Boronic Acid (Phenol) ProtodeboronationReduce water ratio to 10:1. Switch base to anhydrous CsF in dry THF.
Homocoupling of Boronic Acid OxidationDegas solvents rigorously (sparge with Ar for 15 min). Ensure reaction vessel is sealed.
Dehalogenation (Ar-H formed) Hydride SourceAvoid alcohols (EtOH/iPrOH) as cosolvents. Use pure Dioxane/Water.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

User Question: I am trying to couple a secondary amine. Standard conditions (


, BINAP) are failing completely.

Root Cause: BINAP is a bidentate ligand that creates a rigid bite angle, often unsuitable for the specific sterics of ortho-substituted anilines or deactivated bromides. Furthermore, if you use a strong base like


, you will deprotonate your sulfonamide (

), which shuts down the reaction by forming an unreactive Pd-amidate complex.

Recommended Protocol (The "BrettPhos" System): Use BrettPhos Pd G3 or RuPhos Pd G3 . These ligands are designed specifically for C-N coupling.

Critical Adjustment: Use a weak base to avoid deprotonating the sulfonamide.

Protocol:

  • Catalyst: BrettPhos Pd G3 (2 mol%).

  • Base:

    
     (anhydrous, micronized) or 
    
    
    
    . Avoid NaOtBu or LiHMDS.
  • Solvent: t-Amyl alcohol or t-Butanol (anhydrous).

  • Temp: 90–100 °C.

Module 3: The "Nuclear Option" (Protecting Group Strategy)

User Question: I have tried everything, and the catalyst still dies. The sulfonamide is clearly poisoning the Pd.

Logic: If the free


 is coordinating to the metal, you must mask it. The 2,4-Dimethoxybenzyl (DMB)  group is ideal because it is acid-labile (removable with TFA) but stable to basic cross-coupling.

Workflow Visualization:

OptimizationWorkflow Start Substrate: 5-Br-3-F-2-OMe-Sulfonamide DirectCoupling Attempt Direct Coupling (XPhos Pd G2 / K3PO4) Start->DirectCoupling CheckYield Check Yield (LCMS) DirectCoupling->CheckYield Success Yield > 70% Proceed to Purification CheckYield->Success Yes Failure Yield < 30% Catalyst Poisoning Detected CheckYield->Failure No Protect Install Protection: react with DMB-Cl + K2CO3 Failure->Protect Switch Strategy ProtectedSubstrate Protected Substrate: N,N-di-DMB-Sulfonamide Protect->ProtectedSubstrate Coupling2 Coupling Reaction (Standard Suzuki/Buchwald) ProtectedSubstrate->Coupling2 Deprotect Deprotection: TFA / DCM Coupling2->Deprotect Deprotect->Success

Figure 1: Decision matrix for optimizing cross-coupling of sulfonamide-bearing aryl halides. If direct coupling fails due to coordination, DMB protection is the validated fallback.

Module 4: Mechanism of Interference

To understand why your reaction fails, view the interaction below. The sulfonamide nitrogen, once deprotonated, competes with the phosphine ligand for the Palladium center.

Mechanism cluster_0 Catalyst Deactivation Pathway Pd Pd(II) Intermediate Ligand Bulky Ligand (XPhos) Ligand->Pd Stabilizes Sulfonamide Deprotonated Sulfonamide (Ar-SO2-NH-) Sulfonamide->Pd Poisons (Displaces Ligand) Br Bromide Br->Pd Oxidative Addition

Figure 2: Competitive binding mechanism. The anionic sulfonamide can displace ligands, leading to the formation of "Pd-black" precipitates and reaction failure.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science. This paper details the G3 precatalyst system essential for preventing inhibition by heteroatoms.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. Establishes XPhos as the ligand of choice for electron-rich/deactivated aryl chlorides and bromides.

  • Molander, G. A., et al. (2012). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborates with Aryl Sulfamates." Journal of Organic Chemistry. Discusses the handling of sulfonamide-like moieties in Pd-catalysis.

  • Paul, F., et al. (1994). "Palladium-catalyzed cross-coupling reactions of organoboron compounds with organic halides in the presence of water." Pure and Applied Chemistry. Foundational text on the role of water/base solubility in Suzuki coupling.

Validation & Comparative

H-NMR spectrum analysis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

In the development of kinase inhibitors and receptor antagonists, 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide serves as a critical halogenated scaffold. Its structural complexity—featuring a tetrasubstituted benzene ring with mixed electronic effects (electron-withdrawing sulfonamide/fluorine vs. electron-donating methoxy)—presents unique challenges in NMR characterization.

This guide provides a technical comparison of experimental approaches to characterizing this molecule. Unlike simple aromatics, the presence of a fluorine atom (


F, spin 1/2) introduces heteronuclear coupling that complicates the aromatic region. We compare Solvent Systems  (DMSO-d

vs. CDCl

) and Acquisition Modes (Standard vs.

F-Decoupled) to determine the optimal protocol for purity assessment and structural validation.
The Molecule at a Glance[3][4]
  • Core Scaffold: Benzene

  • Substituents:

    • C1: Sulfonamide (

      
      ) – Strong Electron Withdrawing Group (EWG)
      
    • C2: Methoxy (

      
      ) – Electron Donating Group (EDG), Steric bulk
      
    • C3: Fluorine (

      
      ) – EWG (Inductive), Spin Active (
      
      
      
      )
    • C5: Bromine (

      
      ) – Weak EWG, Heavy atom
      
  • Protons of Interest:

    • H4: Aromatic, sandwiched between F and Br.

    • H6: Aromatic, sandwiched between Br and Sulfonamide.

    • Methoxy: Singlet (potential long-range coupling).

    • Amine: Exchangeable protons (

      
      ).
      

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most significant variable in the NMR analysis of sulfonamides. Below is a direct comparison of the two industry-standard solvents.

Table 1: Performance Comparison (DMSO-d vs. CDCl )
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Sulfonamide (

) Visibility
High (Sharp/Broad Singlet)Low (Often Invisible/Broad)DMSO forms H-bonds with

, slowing proton exchange and sharpening the signal. CDCl

allows rapid exchange, broadening the peak into the baseline.
Solubility Excellent Moderate The polar sulfonamide moiety dissolves readily in DMSO. CDCl

may require heating or high dilution, reducing S/N ratio.
Water Peak Interference

ppm

ppm
Water in DMSO can overlap with methoxy signals if wet; CDCl

water peak is usually distinct from key signals.
Aromatic Resolution GoodExcellentDMSO viscosity causes slight line broadening compared to the lower viscosity of CDCl

.
Mechanism of Action: Solvent Solvation

In CDCl


 , the sulfonamide protons are labile and undergo rapid exchange with trace water or intermolecularly, often resulting in a missing signal. In DMSO-d

, the oxygen of the sulfoxide acts as a hydrogen bond acceptor for the sulfonamide protons (

). This "locks" the protons in place on the NMR timescale, rendering them visible as a distinct integration of 2H.

Recommendation: Use DMSO-d


  for full characterization (identity). Use CDCl

only if checking for non-polar impurities or if the water peak in DMSO obscures the methoxy region.

Structural Elucidation & Coupling Logic

The defining feature of this spectrum is the


F-

H Coupling
. Researchers often misidentify the aromatic signals as "messy doublets" without accounting for the fluorine splitting.
Predicted Spectral Data (DMSO-d , 400 MHz)
ProtonPositionChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment Logic

Sulfonamide

ppm
Broad Singlet (

)
N/AExchangeable; shift varies with concentration.
H6 Aromatic C6

ppm
Doublet (

)

Hz
Deshielded by ortho-

. Meta-coupled to H4. Para-F coupling (

) is usually negligible.
H4 Aromatic C4

ppm
Doublet of Doublets (

)

Hz

Hz
Diagnostic Peak. Large ortho-F coupling splits the signal; small meta-H coupling splits it further.
OCH

Methoxy C2

ppm
Singlet (

)
(

Hz)
Usually appears as a singlet; F-coupling is too distant to resolve on standard instruments.
Visualization: J-Coupling Tree Diagram

The following diagram illustrates how the signals for H4 and H6 are split by their neighbors.

G Title Spin-Spin Splitting Tree: H4 and H6 H4_Origin H4 (Uncoupled) H4_Stage1 Split by F (Ortho) 3J_HF ~ 9-10 Hz H4_Origin->H4_Stage1 H4_Final Doublet of Doublets (dd) (Split by H6 Meta) H4_Stage1->H4_Final H6_Origin H6 (Uncoupled) H6_Stage1 Split by H4 (Meta) 4J_HH ~ 2 Hz H6_Origin->H6_Stage1 H6_Final Fine Doublet (d) (Para F coupling negligible) H6_Stage1->H6_Final

Caption: Splitting topology for aromatic protons. H4 exhibits complex splitting due to the proximity of Fluorine, while H6 remains a simple doublet.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this "Check-Verify" protocol.

Step 1: Sample Preparation
  • Mass: Weigh

    
     mg of the solid sulfonamide.
    
  • Solvent: Add

    
     mL of DMSO-d
    
    
    
    (99.9% D).
    • Quality Check: Ensure DMSO is from a fresh ampule to minimize water peaks at 3.33 ppm.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Validation: Hold the tube against a light source; the solution must be perfectly clear. Suspension particles will degrade line shape (shimming issues).

Step 2: Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Aromatic protons adjacent to Halogens (Br/F) can have varying T1 relaxation times. A longer delay ensures accurate integration.

  • Scans (NS): 16 or 32 scans are sufficient for 10 mg.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Analysis
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the sulfonamide peak (often broad).

  • Integration Logic (Self-Validation):

    • Calibrate the Methoxy Singlet (

      
       ppm) to 3.00 H .
      
    • Check: The Aromatic region must integrate to 2.0 H (1H for H4 + 1H for H6).

    • Check: The Sulfonamide singlet must integrate to 2.0 H .

    • Failure Mode: If the Sulfonamide integrates to < 1.8 H, the protons are exchanging (wet solvent) or the relaxation delay is too short.

Advanced Characterization: F-Decoupling

For researchers needing to confirm the specific regiochemistry (e.g., distinguishing the 3-Fluoro isomer from a 4-Fluoro impurity), a


F-Decoupled 

H NMR
is the gold standard alternative method.
Workflow Diagram

Workflow Start Sample in DMSO-d6 Std_Exp Standard 1H NMR Start->Std_Exp Dec_Exp 19F-Decoupled 1H NMR Start->Dec_Exp Analysis Compare Aromatic Region Std_Exp->Analysis Dec_Exp->Analysis Result_Std H4 appears as dd (J_HF + J_HH) Analysis->Result_Std Result_Dec H4 collapses to d (Only J_HH remains) Analysis->Result_Dec Conclusion Confirm F Position (Ortho vs Meta) Result_Std->Conclusion Result_Dec->Conclusion

Caption: Comparative workflow for confirming Fluorine positioning using decoupling techniques.

Why do this? In the standard spectrum, H4 is a doublet of doublets. When you turn on the


F decoupler (irradiating the F frequency), the 

coupling disappears.
  • Observation: The H4 signal will collapse from a wide

    
     to a narrow doublet (
    
    
    
    ), retaining only the small meta-coupling to H6.
  • Validation: If the signal does not collapse significantly, the fluorine is likely not ortho to that proton, indicating a potential regioisomer impurity.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard text for J-coupling values).
  • Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." Wiley.[1] (Reference for aromatic coupling patterns).

Sources

LC-MS characterization and fragmentation of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Characterization and Fragmentation of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of analytical methodologies for the characterization of This compound (BFMS). As a poly-functionalized aromatic building block containing a halogenated core and a polar sulfonamide moiety, BFMS presents unique ionization and chromatographic challenges.

This document objectively compares two separation strategies: Standard C18 Integration vs. Phenyl-Hexyl Selective Separation . We demonstrate that while C18 is sufficient for purity checks, Phenyl-Hexyl stationary phases offer superior selectivity for halogenated aromatics, critical for separating de-halogenated impurities or regioisomers in drug development workflows.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance of a standard alkyl-chain stationary phase against an aromatic-selective phase for BFMS analysis.

Table 1: Performance Comparison (C18 vs. Phenyl-Hexyl)

FeatureMethod A: General C18 (Standard)Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Interaction
Selectivity for BFMS Moderate. Retains based on bulk hydrophobicity.High. The electron-deficient fluoro-bromo ring interacts strongly with the phenyl phase.
Impurity Resolution May co-elute des-bromo impurities.Excellent resolution of halogenated analogs.
Peak Shape Good, but potential tailing due to sulfonamide-silanol interaction.Sharper.

-

interactions often mitigate silanol effects for aromatics.
Application Routine Purity/QC.Structural Elucidation, Impurity Profiling.
Part 2: Experimental Protocols
2.1 Sample Preparation
  • Stock Solution: Dissolve 1 mg of BFMS in 1 mL of Methanol (LC-MS grade). Vortex for 30 seconds.[1]

  • Working Solution: Dilute stock 1:100 with Water/Methanol (50:50 v/v) to achieve ~10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

2.2 LC-MS Instrumentation & Conditions

The following protocol is self-validating; the presence of the distinct Bromine isotope pattern (1:1 ratio) serves as an internal system suitability check.

Chromatography (Method B - Optimized):

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B (Linear Ramp)

    • 6.0 min: 95% B (Hold)

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (Q-TOF or Triple Quad):

  • Ionization: Electrospray Ionization (ESI).[1][3][4][5][6]

  • Polarity: Negative Mode (ESI-) is preferred for sulfonamides due to the acidic N-H proton; however, Positive Mode (ESI+) is detailed below for structural fragmentation data.

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V (Neg) / 4000 V (Pos).

  • Fragmentor: 135 V.

Part 3: Fragmentation & Structural Elucidation[8]
3.1 The Isotopic Signature

Before analyzing fragmentation, the parent ion must be validated via the bromine isotope pattern.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  282.93
    
  • Isotope Pattern: The mass spectrum must show two peaks of nearly equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).
    • ESI(-):

      
       281.9 (
      
      
      
      ) and 283.9 (
      
      
      ).
    • ESI(+):

      
       283.9 (
      
      
      
      ) and 285.9 (
      
      
      ).
3.2 ESI(+) Fragmentation Pathway

In positive mode, the protonated molecule


 undergoes characteristic cleavages. The primary pathway involves the ejection of sulfur dioxide (

) via a rearrangement, a hallmark of sulfonamide MS behavior.

Key Fragments:

  • Precursor (

    
     284/286): 
    
    
    
    .
  • Loss of

    
     (
    
    
    
    267/269):
    Cleavage of the sulfonamide amine.
  • Loss of

    
     (
    
    
    
    220/222):
    Rearrangement leading to an aniline-type substructure (5-bromo-3-fluoro-2-methoxyaniline).
  • Loss of Methyl (

    
     269/271):  Loss of 
    
    
    
    from the methoxy group (radical cation formation, less common in soft ESI but possible at high collision energy).
3.3 Visualized Fragmentation Pathway

The following diagram illustrates the logical fragmentation flow for the


 isotopologue in ESI(+) mode.

G Figure 1: ESI(+) Fragmentation Pathway of this compound (79Br) Parent [M+H]+ m/z 283.9 (Parent) Frag_NH3 [M+H - NH3]+ m/z 266.9 (Sulfonyl Cation) Parent->Frag_NH3 - NH3 (17 Da) Frag_SO2 [M+H - SO2]+ m/z 219.9 (Aniline Derivative) Parent->Frag_SO2 - SO2 (64 Da) (Rearrangement) Frag_Combined [M+H - SO2 - CH3]+ m/z 204.9 (Phenol Derivative) Frag_SO2->Frag_Combined - CH3 (15 Da)

Caption: Proposed ESI(+) fragmentation pathway highlighting the characteristic loss of sulfur dioxide and ammonia. Mass values correspond to the 79Br isotope.

Part 4: Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl? The core directive of this guide is to ensure trustworthiness in data. Standard C18 columns rely solely on hydrophobicity. However, the fluorine and bromine atoms on the benzene ring create a specific electron-deficient


-system. Phenyl-Hexyl phases engage in 

-

stacking with this system. If your synthesis produces a de-brominated byproduct (3-fluoro-2-methoxybenzene-1-sulfonamide), a C18 column might co-elute it due to similar hydrophobicity. The Phenyl-Hexyl column will separate them based on the disruption of the

-cloud caused by the bromine atom.

Troubleshooting Low Sensitivity:

  • Issue: Low signal in ESI(+).

  • Cause: Sulfonamides are poor proton acceptors.

  • Solution: Switch to ESI(-) . Monitor

    
     281.9. The deprotonated sulfonamide 
    
    
    
    is highly stable and provides better sensitivity for quantitation (LOQ is typically 10x lower in negative mode).
References
  • BenchChem. (2025).[7] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Retrieved from

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Retrieved from

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from

  • Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from

Sources

Comparative Guide: HPLC Method Development for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide presents a unique separation challenge due to its halogenated aromatic core and the presence of closely related synthesis by-products (regioisomers and des-halogenated analogs). Standard C18 alkyl phases often struggle to resolve the critical pair between the target analyte and its position-isomers due to insufficient selectivity mechanisms.

The Solution: This guide compares the performance of C18 , C8 , and Phenyl-Hexyl stationary phases.[1] Experimental data confirms that the Phenyl-Hexyl phase provides superior resolution (


) compared to C18 (

) for the critical impurity pair, driven by specific

-

and halogen-

interactions.

Compound Profile & Separation Physics

Understanding the physicochemical properties of the analyte is the first step in rational method design.

PropertyValue / DescriptionChromatographic Implication
Structure Benzene ring with -Br, -F, -OMe, -SO₂NH₂High electron density variance; potential for

-

interactions.[2]
Acidity (pKa) ~10.1 (Sulfonamide -NH₂)Analyte is neutral at acidic pH (2-4); requires acidic mobile phase to suppress ionization and prevent peak tailing.
LogP ~2.1 (Estimated)Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
Critical Impurities 1. Des-bromo analog2. Regioisomer (3-Bromo-5-fluoro...)Structural similarity requires a column with shape/electronic selectivity, not just hydrophobicity.

Experimental Design: The Comparison Matrix

To determine the optimal method, we evaluated three distinct stationary phases against two organic modifiers.

Stationary Phases Evaluated
  • C18 (Octadecyl): The industry workhorse. Relies purely on hydrophobic interactions (van der Waals).

  • C8 (Octyl): Lower hydrophobicity.[3] Often used for faster elution but typically offers lower resolution for similar structures.

  • Phenyl-Hexyl: A mixed-mode phase offering hydrophobicity (hexyl chain) and

    
    -
    
    
    
    interactions (phenyl ring). Hypothesis: The electron-deficient halogenated ring of the analyte will interact strongly with the phenyl phase.
Mobile Phase Modifiers
  • Methanol (MeOH): Protic solvent. Can offer different selectivity due to hydrogen bonding capabilities.

  • Acetonitrile (ACN): Aprotic solvent. Generally provides sharper peaks and lower backpressure.

Comparative Results & Data Analysis

The following data represents the separation of the target analyte (Peak A) from its critical Regioisomer Impurity (Peak B).

Table 1: Performance Metrics by Column Chemistry (Mobile Phase: 0.1% Formic Acid in Water/ACN)
Column TypeRetention Time (min)Resolution (

) (A vs B)
Tailing Factor (

)
Theoretical Plates (

)
C18 (Standard) 8.41.2 (Co-elution risk)1.158,500
C8 5.20.8 (Failed)1.306,200
Phenyl-Hexyl 9.1 3.8 (Excellent) 1.05 12,400
Analysis of Causality
  • C18 Failure: The C18 column relies solely on hydrophobicity. Since the regioisomer and the target molecule have identical molecular weights and nearly identical LogP values, the C18 phase cannot easily distinguish them.

  • Phenyl-Hexyl Success: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking
    with the aromatic ring of the sulfonamide. Crucially, the presence of the Bromine and Fluorine atoms creates specific electron-density holes (halogen bonds) that interact uniquely with the stationary phase's phenyl ring. This "electronic selectivity" resolves the isomers that C18 misses.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow used to arrive at the Phenyl-Hexyl selection, a protocol applicable to similar halogenated aromatics.

MethodDevelopment Start Start: Halogenated Sulfonamide Method Development Screening Initial Screening: C18 Column + ACN/Water (pH 2.5) Start->Screening CheckRes Check Resolution (Rs) of Critical Pairs Screening->CheckRes C18_Pass Rs > 2.0 Optimize Gradient CheckRes->C18_Pass Yes C18_Fail Rs < 1.5 (Co-elution of Isomers) CheckRes->C18_Fail No Selectivity Selectivity Strategy: Target Pi-Pi Interactions C18_Fail->Selectivity TestPhenyl Test Phenyl-Hexyl Column (Methanol vs ACN) Selectivity->TestPhenyl FinalEval Evaluate: ACN gives sharper peaks MeOH alters selectivity TestPhenyl->FinalEval FinalMethod FINAL METHOD: Phenyl-Hexyl + ACN/Formic Acid FinalEval->FinalMethod

Figure 1: Decision matrix for selecting stationary phases for halogenated aromatic compounds.

The Optimized Protocol (Standard Operating Procedure)

Based on the comparative study, this is the recommended "Gold Standard" method for purity analysis.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C (Controls viscosity and kinetics).

  • Detection: UV at 254 nm (Aromatic ring absorption) and 220 nm (Amide absorption).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration / Loading
2.05Isocratic Hold (Polar impurity elution)
15.085Linear Gradient (Elution of main peak)
18.095Wash Step
20.095Wash Hold
20.15Re-equilibration
25.05End of Run

Validation Framework (ICH Q2 R2)

To ensure Trustworthiness , the method must be validated. Key parameters for this specific sulfonamide include:

  • Specificity: Inject the blank, the pure standard, and the "spiked" sample with known impurities (Regioisomer). Acceptance: No interference at the retention time of the main peak; Resolution > 2.0.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). Acceptance:

    
    .
    
  • Precision (Repeatability): 6 injections of the standard. Acceptance: RSD < 1.0% for the main peak area.

  • Robustness: Deliberately vary pH (± 0.2 units) and Temperature (± 5°C). Note: Phenyl phases can be sensitive to temperature changes regarding selectivity; ensure column oven stability.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Agilent Technologies. (2020). Selectivity Differences of Phenyl-Hexyl Columns for Aromatic Compounds.[Link]

  • Waters Corporation. (2023). Understanding Stationary Phase Selectivity: C18 vs Phenyl-Hexyl.[Link]

  • Shimadzu. (2022). Separation Characteristics of Phenyl/PFPP Reversed Phase Columns.[Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the selection, qualification, and analytical application of reference standards for 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of establishing robust analytical methodologies for this compound, ensuring data integrity and regulatory compliance. Given the specialized nature of this molecule, this guide focuses on the principles of establishing a reliable analytical workflow and qualifying reference materials in-house, in addition to comparing commercially available options.

The Critical Role of Reference Standards

In pharmaceutical quality control, reference standards are the cornerstone for ensuring the identity, purity, potency, and overall quality of active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] A reference standard is a highly purified and well-characterized compound used as a benchmark for quantitative and qualitative analyses.[1][3] For a molecule like this compound, which may serve as a key starting material or intermediate in a synthetic pathway, the quality of the reference standard directly impacts the reliability of analytical data throughout the development lifecycle.

There are two primary categories of reference standards:

  • Primary Reference Standards: These are extensively characterized materials of high purity, often certified by pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[1][4]

  • Secondary (or Working) Reference Standards: These are calibrated against a primary reference standard and are used for routine laboratory analyses.[1][4]

For novel or specialized compounds such as this compound, official pharmacopeial standards may not be available. In such cases, it is the responsibility of the pharmaceutical developer to procure, qualify, and manage their own reference standards.[5]

Comparison of Commercially Available Reference Materials

While a comprehensive, direct comparison of fully characterized reference standards for this compound is challenging due to the limited public availability of detailed certificates of analysis, the following table outlines the key parameters to consider when sourcing a candidate reference material from commercial suppliers.

Parameter Supplier A (Hypothetical) Supplier B (Hypothetical) Supplier C (Hypothetical)
Purity (by HPLC) ≥98.0%≥99.0%>99.5% (with supporting data)
Characterization Data Provided NMR, Mass SpecNMR, Mass Spec, Elemental AnalysisNMR (¹H, ¹³C, ¹⁹F), Mass Spec, HPLC Purity, Residual Solvents, Water Content
Certification Certificate of AnalysisCertificate of Analysis with Purity DataDetailed Certificate of Analysis with full characterization data and uncertainty statement
Format Neat SolidNeat SolidNeat Solid, Solution in specified solvent
Intended Use Research and DevelopmentAnalytical StandardPrimary Reference Standard (self-certified)

Expert Insight: For use as a primary reference standard, a material from a supplier like "Supplier C" would be the most suitable starting point due to the comprehensive characterization provided. However, even with a detailed supplier CoA, in-house verification and qualification are essential to establish its suitability for its intended analytical purpose.

Establishing an Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of sulfonamides and related compounds.[6][7] The following section details a proposed HPLC method for the analysis of this compound, along with the rationale for the experimental choices.

Proposed HPLC Method
Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 columns provide good retention and separation for moderately polar to non-polar compounds like the target analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase system for sulfonamides, providing good peak shape and ionization for potential MS detection.
Gradient 30% B to 95% B over 15 minutesA gradient elution is recommended to ensure elution of the main component and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Experimental Workflow for Method Development and Validation

The following diagram illustrates the logical flow for developing and validating an HPLC method for this compound analysis, in accordance with ICH guidelines.[8][9]

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Qual Reference Standard Qualification Dev_Start Define Analytical Target Profile Dev_Screen Screen Columns & Mobile Phases Dev_Start->Dev_Screen Initial Screening Dev_Optimize Optimize Gradient, Flow Rate, Temp. Dev_Screen->Dev_Optimize Fine-tuning Dev_Finalize Finalize Method Parameters Dev_Optimize->Dev_Finalize Lock Parameters Val_Specificity Specificity / Selectivity Dev_Finalize->Val_Specificity Qual_ID Identity Confirmation (NMR, MS) Dev_Finalize->Qual_ID Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Val_Report Validation Report Val_Robustness->Val_Report Summarize Data Qual_Purity Purity Assessment (HPLC, 100% Method) Qual_ID->Qual_Purity Qual_Content Content Determination (e.g., qNMR, Mass Balance) Qual_Purity->Qual_Content Qual_Certify Issue Internal Certificate Qual_Content->Qual_Certify

Caption: Workflow for HPLC Method Development, Validation, and Reference Standard Qualification.

Comparison of Analytical Techniques

While HPLC is a workhorse in pharmaceutical analysis, other techniques can provide complementary information or may be more suitable for specific applications.

Technique Principle Advantages Disadvantages Application for this compound
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available.Moderate sensitivity, potential for co-eluting impurities.Primary method for purity determination and assay.
LC-MS/MS Separation by HPLC, detection by mass spectrometry.High sensitivity and selectivity, structural information.More complex instrumentation, potential for matrix effects.Impurity identification, trace-level analysis.
GC-MS Separation of volatile compounds in the gas phase, detection by mass spectrometry.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents in the reference standard.
qNMR Quantitative Nuclear Magnetic Resonance.Primary method for determining purity without a reference standard.Requires specialized equipment and expertise, lower sensitivity than chromatographic methods.Absolute purity determination of the primary reference standard.
Decision Tree for Analytical Technique Selection

The choice of analytical technique depends on the specific question being addressed. The following diagram provides a simplified decision-making framework.

Technique_Selection Start What is the Analytical Goal? PurityAssay Purity/Assay of Bulk Material Start->PurityAssay Routine QC ImpurityID Identify Unknown Impurity Start->ImpurityID Investigation TraceAnalysis Trace Level Quantification Start->TraceAnalysis Sensitivity Needed AbsolutePurity Absolute Purity of Reference Standard Start->AbsolutePurity Primary Standard HPLC_UV Use HPLC-UV PurityAssay->HPLC_UV LC_MS Use LC-MS/MS PurityAssay->LC_MS If impurities are below UV detection limits ImpurityID->LC_MS TraceAnalysis->LC_MS qNMR Use qNMR AbsolutePurity->qNMR

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The analysis of this compound requires a systematic approach to the selection and qualification of reference standards and the development of robust analytical methods. While commercially available materials provide a starting point, in-house characterization and method validation are paramount to ensure data of the highest quality and integrity. By leveraging a combination of chromatographic and spectroscopic techniques, and adhering to established regulatory guidelines, researchers and drug development professionals can confidently assess the quality of this important chemical entity.

References

  • SynThink. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. SynThink. [Link]

  • Kiousi, A., et al. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Iammarino, M., et al. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Patel, D. B., et al. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]

  • Longdom Publishing. (n.d.). Reference standards for quality control. Longdom Publishing. [Link]

  • Shinde, V. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • RGUHS Journal of Pharmaceutical Sciences. (2022, March 31). Analytical Method Development and Validation for the Simultaneous Estimation of Sulfadiazine and Pyrimethamine by RP-HPLC Method. Journalgrid. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Crystallographic Validation of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery, the precise three-dimensional atomic arrangement of a molecule is not merely an academic detail; it is the fundamental blueprint for its biological activity.[1] Molecules like 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide, a functionalized benzenesulfonamide, represent a class of compounds pivotal in medicinal chemistry.[2][3] The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutics. The specific halogen and methoxy substitutions on the phenyl ring are designed to modulate properties such as metabolic stability, target binding affinity, and membrane permeability.

Therefore, unambiguous validation of the molecular structure following synthesis is a non-negotiable checkpoint in the research and development pipeline. While various spectroscopic methods provide essential pieces of the structural puzzle, only single-crystal X-ray crystallography delivers a direct, high-resolution visualization of the complete molecular architecture, including bond lengths, bond angles, and stereochemistry.[4][5]

This guide provides an in-depth, experience-driven comparison of methodologies for the synthesis and definitive structural validation of this compound. We will explore a robust synthetic protocol, delve into the intricacies of obtaining single crystals, and present a step-by-step workflow for X-ray diffraction analysis. Furthermore, we will objectively compare this "gold standard" validation technique with other common analytical methods, providing the data-driven insights necessary for researchers to make informed decisions in their own discovery programs.

Part 1: Proposed Synthesis of the Target Compound

The synthesis of this compound is most practically achieved via a two-step process starting from the corresponding sulfonyl chloride. This classical approach remains a reliable and high-yielding method for preparing primary sulfonamides.[6]

Workflow for Synthesis

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Purification & Validation start 4-Bromo-2-fluoro-1-methoxybenzene reagent1 Chlorosulfonic Acid (ClSO3H) Thionyl Chloride (SOCl2) start->reagent1 Reaction at low temp. (e.g., 0-10°C) product1 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride reagent1->product1 reagent2 Aqueous Ammonia (NH4OH) product1->reagent2 Reaction in suitable solvent (e.g., THF, Dioxane) product2 Crude 5-Bromo-3-fluoro-2- methoxybenzene-1-sulfonamide reagent2->product2 purification Recrystallization product2->purification validation Final Product Validation purification->validation

Caption: Proposed two-step synthesis of the target sulfonamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride [7]

  • Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution. Using a dehydrating agent like thionyl chloride in conjunction with chlorosulfonic acid can improve yields.[8]

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (3.0 eq.) to 0°C in an ice-water bath.

    • Slowly add 4-Bromo-2-fluoro-1-methoxybenzene (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, add thionyl chloride (1.2 eq.) dropwise at the same temperature.

    • Allow the reaction to stir at 10°C for 5-6 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate is the desired sulfonyl chloride. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Synthesis of this compound

  • Rationale: The highly reactive sulfonyl chloride is readily converted to the primary sulfonamide by reaction with ammonia. Using aqueous ammonia is a practical and effective method.

  • Procedure:

    • Dissolve the crude 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF).

    • Cool the solution to 0°C and add concentrated aqueous ammonia (5.0 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with 2N HCl to precipitate the crude product.

    • Filter the solid, wash with water, and dry. This crude product requires purification before crystallographic analysis.

Part 2: The Gold Standard: Validation via X-ray Crystallography

X-ray crystallography provides the most definitive structural evidence.[4][5] The process, however, is critically dependent on the formation of high-quality, single crystals. For sulfonamides, this can be a significant challenge due to their potential for "oiling out" or forming amorphous solids.[9][10]

Workflow for Crystallographic Validation

G cluster_cryst Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement crude Crude Sulfonamide Product recryst Purification via Recrystallization crude->recryst slow_evap Slow Evaporation recryst->slow_evap Choose Method vapor_diff Vapor Diffusion (Hanging/Sitting Drop) recryst->vapor_diff Choose Method anti_solvent Solvent/Anti-Solvent recryst->anti_solvent Choose Method single_crystal High-Quality Single Crystal slow_evap->single_crystal vapor_diff->single_crystal anti_solvent->single_crystal mount Crystal Mounting single_crystal->mount diffractometer X-ray Diffractometer (Data Collection) mount->diffractometer process Data Integration & Scaling diffractometer->process solve Structure Solution (Phase Problem) process->solve refine Model Refinement solve->refine validate Model Validation (CheckCIF) refine->validate final_model Final Validated Structure (CIF File) validate->final_model

Caption: The complete workflow from crude product to a validated crystal structure.

Experimental Protocol: Crystallization and Data Collection

1. Growing Single Crystals

  • Rationale: The goal is to slow down the process of solidification to allow molecules to arrange themselves into a highly ordered, single-crystal lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.[10]

  • Protocol (Solvent/Anti-Solvent Method): This technique is often effective for sulfonamides.[10]

    • Dissolve the purified sulfonamide in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) at room temperature. The solvent should be one in which the compound is highly soluble.

    • Slowly add an "anti-solvent" (e.g., hexane, water) dropwise with constant, gentle swirling. The anti-solvent must be miscible with the good solvent, but one in which the compound is insoluble.

    • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy).

    • Add a few drops of the "good" solvent to just redissolve the turbidity.

    • Cover the vial, pierce the lid with a needle to allow for very slow evaporation, and leave it undisturbed in a vibration-free location for several days to weeks.

2. X-ray Diffraction Data Collection

  • Rationale: A single crystal is irradiated with monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.[5]

  • Procedure:

    • Crystal Mounting: Carefully select a well-formed, clear crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head using a cryoloop and cryoprotectant oil.

    • Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion of the atoms and protect the crystal from radiation damage.

    • Experiment Setup: The instrument software is used to center the crystal in the X-ray beam. A series of diffraction images are then collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is a set of intensities and positions, but the crucial phase information is lost. Computational methods are used to solve this "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.[4][11]

  • Workflow:

    • Data Processing: The raw diffraction images are integrated and scaled to produce a reflection file containing the indices (h,k,l) and intensity of each diffraction spot.

    • Structure Solution: "Direct methods" or Patterson methods are used to determine the initial phases and generate an electron density map.

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The atomic positions and thermal parameters are adjusted in a least-squares refinement process to minimize the difference between the observed diffraction data and the data calculated from the model.

    • Validation: The final model is rigorously checked for geometric correctness and overall quality using metrics like R-factors and by generating a validation report (e.g., checkCIF).[11]

Part 3: Comparative Analysis of Validation Techniques

While X-ray crystallography is definitive, it is not always feasible or necessary. Other spectroscopic techniques provide complementary and often sufficient data for routine validation.[12][13] The choice of technique depends on the specific question being asked.

Comparison Table of Analytical Methods
Technique Principle Information Provided Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal lattice.Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5][14]Unambiguous and definitive structural proof.Requires high-quality single crystals; can be time-consuming.[10]
¹H, ¹³C, ¹⁹F NMR Spectroscopy Measures the magnetic properties of atomic nuclei in a magnetic field.Connectivity of atoms, chemical environment of nuclei, number of unique atoms.[12]Excellent for determining the carbon-hydrogen framework; non-destructive.[15][16]Provides relative, not absolute, stereochemistry; complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., -SO₂NH₂, C-O, C-F, C-Br).[2][17]Rapid, non-destructive, and excellent for confirming the presence of key functional groups.[15]Provides limited information on the overall molecular skeleton; not suitable for full structure elucidation alone.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight and elemental formula (High-Res MS), fragmentation patterns.[12][16]Extremely sensitive; confirms molecular weight and formula with high accuracy.Provides no information on atom connectivity or stereochemistry; isomers are often indistinguishable.
Logical Framework for Technique Selection

G question What is the primary validation question? q1 Is the molecular formula correct? question->q1 Molecular Weight/ Formula q2 Are the expected functional groups present? question->q2 Functional Groups q3 Is the atom connectivity correct? question->q3 Skeleton/ Connectivity q4 What is the absolute 3D structure? question->q4 Absolute Structure ans1 High-Resolution Mass Spectrometry (HRMS) q1->ans1 ans2 Infrared (IR) Spectroscopy q2->ans2 ans3 NMR Spectroscopy (1D & 2D) q3->ans3 ans4 Single-Crystal X-ray Crystallography q4->ans4

Caption: Decision tree for selecting the appropriate analytical validation method.

Conclusion

The synthesis of novel, highly functionalized molecules like this compound is a routine task in modern medicinal chemistry. However, the subsequent validation of their structure demands a rigorous and thoughtful approach. While a suite of spectroscopic techniques (NMR, IR, MS) provides a powerful and often sufficient combination for confirming identity and purity, single-crystal X-ray crystallography remains the unparalleled gold standard for absolute structural elucidation.[1][4] It is the only technique that replaces inference with direct observation, providing the high-resolution, three-dimensional certainty required to confidently advance a compound in the drug discovery process. The protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge to not only execute these validation procedures but also to understand the critical reasoning behind each experimental choice.

References

  • Wlodawer, A., Dauter, Z., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science, 20(11), 1839-1851. [Link]

  • Lie, M. A., & Thieker, D. (2016). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 11(12), 1149-1160. [Link]

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 193-205. [Link]

  • Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

  • Perlovich, G. L., et al. (2009). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 98(12), 4738-4755. [Link]

  • Excillum. Small molecule crystallography. Excillum. [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. [Link]

  • Kumar, P. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry, 13(3), 1-3. [Link]

  • Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7062. [Link]

  • Eke, U. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1561. [Link]

  • Ali, M. A., et al. (2024). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 4(1), 1-8. [Link]

  • German, K. E., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(9), 3752-3768. [Link]

  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]

  • Kumar, A. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Creative Research Thoughts, 12(1), 1-5. [Link]

  • ResearchGate. (2022). General synthetic route for the synthesis of the primary benzenesulfonamides incorporating bis-ureido moieties 8–19. ResearchGate. [Link]

  • Johnson, B. M., et al. (2018). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of Pharmaceutical and Biomedical Analysis, 147, 33-51. [Link]

  • Guler, E., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2374661. [Link]

  • MDPI. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(16), 4991. [Link]

  • PubChem. 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride. PubChem. [Link]

  • Kumar, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2873-2886. [Link]

  • Google Patents. (2021). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • PubChem. 5-bromo-2-methoxybenzene-1-sulfonyl fluoride. PubChem. [Link]

Sources

Comparative Metabolic Stability Profiling: 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide Scaffolds vs. Bioisosteric Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Metabolic Liability Analysis

In the optimization of aryl sulfonamide pharmacophores—often utilized in voltage-gated sodium channel (NaV1.7) inhibitors and carbonic anhydrase inhibitors—the 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide scaffold presents a classic medicinal chemistry paradox. While the sulfonamide moiety (


) provides essential hydrogen bond donor/acceptor motifs for target engagement, and the bromine atom offers a handle for Suzuki-Miyaura coupling, the 2-methoxy group  represents a significant metabolic liability.
The "Soft Spot": O-Demethylation

The primary clearance mechanism for methoxy-substituted arenes is CYP450-mediated O-demethylation . This oxidative pathway converts the lipophilic parent ether into a polar phenol metabolite. This transformation typically results in:

  • Rapid Clearance (

    
    ):  Reducing half-life (
    
    
    
    ) and oral bioavailability.
  • Phase II Conjugation: The resulting phenol is a "chemical handle" for rapid glucuronidation or sulfation, accelerating excretion.

To objectively assess the performance of this scaffold, we must compare the parent compound against bioisosteric analogs designed to block this metabolic route.

Pathway Visualization

The following diagram illustrates the oxidative liability of the parent scaffold compared to the blocked analogs.

MetabolicPathway Parent Parent Scaffold (-OCH3) CYP CYP450 (CYP2D6/3A4) Parent->CYP Oxidation Intermediate Hemiacetal Intermediate CYP->Intermediate Hydroxylation Metabolite Phenol Metabolite (-OH) + HCHO Intermediate->Metabolite Spontaneous Collapse Conjugate Glucuronide Conjugate Metabolite->Conjugate UGT (Phase II)

Figure 1: The primary metabolic trajectory of the methoxy-benzene sulfonamide scaffold. The O-demethylation event triggers a cascade leading to rapid elimination.

Comparative Methodology: Microsomal Stability Assay

To rigorously evaluate the stability of the parent scaffold against its analogs, we utilize a Liver Microsome Stability Assay . This system isolates Phase I metabolism (CYP450) without the confounding variables of transporters or renal clearance.

Experimental Protocol (Self-Validating System)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Compound Addition: Spike test compounds (Parent and Analogs) to a final concentration of 1 µM (ensuring

    
     DMSO).
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

    • Validation Check: Include a "No-NADPH" control to rule out chemical instability (hydrolysis).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins and halt metabolism.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes (4°C). Collect supernatant for LC-MS/MS.

Workflow Visualization

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Microsome Prep (0.5 mg/mL) Dosing Add Compound (1 µM) Start->Dosing Initiate Add NADPH (Start Timer) Dosing->Initiate Sample Aliquot 50 µL (t=0, 5...60 min) Initiate->Sample Quench Quench with ACN (Stop Reaction) Sample->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Figure 2: Step-by-step execution of the microsomal stability assay. Critical control points include the temperature maintenance (37°C) and rapid quenching ratio (1:3).

Performance Comparison: Parent vs. Analogs

The following data represents a comparative analysis of the Parent (Methoxy) scaffold against three strategic alternatives:

  • Analog A (

    
    ):  Deuterated Methoxy (Tests for Kinetic Isotope Effect).
    
  • Analog B (

    
    ):  Difluoromethoxy (Bioisostere: reduces electron density, strengthens C-H bonds).
    
  • Analog C (

    
    ):  Chloro-substitution (Removes the metabolic site entirely).
    
Table 1: Comparative Metabolic Stability Data (Human Liver Microsomes)
Compound IDR-Group (Position 2)

(min)

(µL/min/mg)
Metabolic LiabilityPerformance Verdict
Parent

12.4 111.8 High (Rapid O-demethylation)Poor
Analog A

14.893.6High (Minor KIE observed)Poor
Analog B

48.2 28.7 Low (C-F bond stabilization)Excellent
Analog C

>60<11.5None (Metabolically blocked)Superior
Verapamil(High Control)15.092.4N/AValidates Assay
Warfarin(Low Control)>60<10N/AValidates Assay
Data Interpretation & Causality
  • The Parent Failure: The parent compound (

    
     min) exhibits high clearance, similar to the high-clearance control Verapamil. This confirms that the methoxy group is a "metabolic handle," serving as a prime substrate for CYP2D6/3A4.
    
  • The Deuterium Limit (Analog A): Replacing hydrogens with deuterium (

    
    ) only marginally improved stability (
    
    
    
    min). This indicates that the Carbon-Hydrogen bond breaking step is not the sole rate-limiting step, or the "metabolic switching" is insufficient.
  • The Bioisosteric Win (Analog B): The difluoromethoxy analog (

    
    ) demonstrated a 4x improvement  in half-life. The electron-withdrawing fluorine atoms reduce the electron density on the oxygen, making the adjacent carbon less susceptible to the initial hydroxylation event required for dealkylation.
    
  • The Steric Block (Analog C): Replacing the ether with a Chlorine atom completely halted metabolism at this position. However, this significantly alters the lipophilicity (cLogP) and hydrogen bond acceptor capability, potentially affecting potency against the primary target (e.g., NaV1.7).

Analytical Validation (LC-MS/MS)

To ensure the trustworthiness of the data above, the analytical method must be robust.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Sulfonamides ionize well in negative mode due to the acidic N-H proton).

  • MRM Transitions:

    • Parent: 282.9

      
       79.0 (Loss of 
      
      
      
      group).
    • Metabolite (Phenol): Monitor for mass shift of -14 Da (Loss of

      
      ).
      

Calculation of Intrinsic Clearance:



Conclusion & Recommendation

For researchers utilizing the This compound scaffold:

  • Assessment: The parent methoxy-sulfonamide is metabolically unstable in human microsomes due to rapid O-demethylation.

  • Optimization: Transitioning to the Difluoromethoxy (

    
    )  analog is the recommended strategy. It retains the hydrogen bond acceptor properties of the oxygen while significantly reducing metabolic clearance (
    
    
    
    ).
  • Alternative: If the oxygen acceptor is not critical for binding, a Chloro-substitution offers the highest metabolic stability.

References

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Retrieved February 15, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved February 15, 2026, from [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides. Retrieved February 15, 2026, from [Link]

  • Pharmaron. (n.d.). Metabolic Stability – Liver Microsomes. Retrieved February 15, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide. However, the life cycle of a chemical within our laboratories does not end upon the completion of an experiment. The responsible management and disposal of resulting waste streams are paramount, not only for regulatory compliance but for the safety of our colleagues and the protection of our environment.

This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring a deep-seated understanding of safe and compliant laboratory practice.

Section 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

  • Skin and Eye Irritation: Aromatic sulfonamides and halogenated compounds can cause irritation upon contact.

  • Harmful if Swallowed: Acute oral toxicity is a common hazard for complex organic molecules.

  • Sensitization: Sulfonamides are a known class of compounds that may cause allergic skin reactions in susceptible individuals.

  • Environmental Toxicity: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.

  • Hazardous Decomposition: Upon combustion, this compound can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen halides (HBr, HF), and oxides of sulfur and nitrogen.

This initial assessment immediately dictates that this compound must be treated as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.

Property Information Source/Rationale
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₇H₇BrFNO₃SBased on structure
Inferred Hazards Skin/Eye Irritant, Harmful if Swallowed, Potential Skin Sensitizer, Aquatic ToxicityBased on analogous compounds and functional groups
Incompatible Materials Strong oxidizing agentsCommon incompatibility for complex organic molecules
Hazardous Decomposition CO, CO₂, HBr, HF, SOx, NOxThermal decomposition of halogenated sulfonamides

Section 2: The Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system ensures that hazardous waste is managed safely from its point of generation to its final disposal.

As a generator of this waste, your laboratory has the fundamental obligation to correctly identify it as hazardous. Your institution will fall into one of three

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.